3-bromo-2-fluoro-N-methoxy-N-methylbenzamide
Description
Properties
IUPAC Name |
3-bromo-2-fluoro-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c1-12(14-2)9(13)6-4-3-5-7(10)8(6)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDVFLJWBACPBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C(=CC=C1)Br)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728026 | |
| Record name | 3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680610-73-5 | |
| Record name | 3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Bromo-2-Fluoro-N-Methoxy-N-Methylbenzamide: A Strategic Scaffold in Medicinal Chemistry
Topic: 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide Molecular Weight & Technical Profile Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
The molecule 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide (CAS 680610-73-5 ) is a specialized Weinreb amide intermediate used critically in the synthesis of polysubstituted aromatic pharmacophores.[1] Its structural utility lies in its "tri-functional" nature: the Weinreb amide moiety allows for controlled acylation (ketone synthesis) or reduction (aldehyde synthesis); the 3-bromo substituent serves as a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura); and the 2-fluoro atom provides metabolic stability and potential for nucleophilic aromatic substitution (
This guide details the physicochemical properties, validated synthesis protocols, and strategic applications of this molecule in modern drug development.
Physicochemical Profile
The precise molecular weight and physical constants are essential for stoichiometry in multi-step synthesis.
Table 1: Key Chemical Data
| Property | Value | Notes |
| IUPAC Name | 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide | |
| CAS Number | 680610-73-5 | Verified Catalog Identifier |
| Molecular Formula | ||
| Molecular Weight | 262.08 g/mol | Calculated (Standard Atomic Weights) |
| Exact Mass | 260.9801 Da | Monoisotopic ( |
| Physical State | Solid / Off-white Powder | Typical at RT |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Lipophilic amide |
| LogP (Predicted) | ~1.9 - 2.2 | Moderate lipophilicity |
Molecular Weight Breakdown
-
Carbon (
): -
Hydrogen (
): -
Bromine (
): -
Fluorine (
): -
Nitrogen (
): -
Oxygen (
): -
Total: 262.08 g/mol
Synthetic Protocol: Preparation from Benzoic Acid[4][5]
The most robust route to this intermediate is the coupling of 3-bromo-2-fluorobenzoic acid (CAS 161957-56-8) with N,O-dimethylhydroxylamine hydrochloride .
Reaction Mechanism
The reaction proceeds via the activation of the carboxylic acid using a carbodiimide coupling agent (EDCI) and an additive (HOBt) to suppress racemization (though not applicable here, it prevents N-acylurea side products) and enhance reactivity, followed by nucleophilic attack by the amine.
Validated Experimental Procedure
Scale: 10 mmol (approx. 2.19 g of starting acid)
Reagents:
-
3-Bromo-2-fluorobenzoic acid (1.0 equiv)
-
N,O-Dimethylhydroxylamine HCl (1.2 equiv)
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 equiv)
-
HOBt (Hydroxybenzotriazole) (1.5 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (Anhydrous) or DCM (Dichloromethane)
Step-by-Step Methodology:
-
Activation: In a round-bottom flask, dissolve 3-bromo-2-fluorobenzoic acid (2.19 g, 10 mmol) in anhydrous DMF (20 mL).
-
Base Addition: Add DIPEA (5.2 mL, 30 mmol) and stir at
for 10 minutes. -
Coupling Agent: Add EDCI (2.88 g, 15 mmol) and HOBt (2.03 g, 15 mmol). Stir for 30 minutes at
to form the active ester. -
Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.17 g, 12 mmol) in one portion.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
Self-Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The starting acid spot (
, streaking) should disappear, replaced by a distinct amide spot ( ).
-
-
Workup: Dilute with Ethyl Acetate (100 mL). Wash successively with:
-
1M HCl (2 x 30 mL) – removes unreacted DIPEA and EDCI byproducts.
-
Sat.
(2 x 30 mL) – removes unreacted acid and HOBt. -
Brine (1 x 30 mL).
-
-
Isolation: Dry organic layer over
, filter, and concentrate in vacuo. -
Purification: If necessary, purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
Synthesis Workflow Diagram
Caption: Step-by-step synthesis of the Weinreb amide from its benzoic acid precursor.
Strategic Applications in Drug Discovery
This molecule is rarely the final drug; it is a divergent intermediate . The presence of the Weinreb amide allows for the "clean" synthesis of ketones, avoiding the over-addition problems associated with acid chlorides.
Chemo-Selectivity Logic
-
Weinreb Amide (
): Reacts with Grignard reagents ( ) or Organolithiums ( ) to form a stable tetrahedral intermediate. This intermediate does not collapse to the ketone until acidic workup, preventing double addition (formation of tertiary alcohols). -
Bromine (
): Remains intact during the Weinreb ketone synthesis if the temperature is controlled ( to ), or can be reacted first via Suzuki coupling if the coupling partner is sensitive to ketones.
Divergent Synthesis Pathways
Caption: The central role of the scaffold in accessing diverse chemical space.
Case Study: Kinase Inhibitor Design
In the development of BRAF or FGFR inhibitors, the 3-bromo position is often coupled to a heteroaryl ring (e.g., pyridine, pyrazole), while the Weinreb amide is converted to a ketone linker that binds to the hinge region of the kinase ATP-binding pocket. The 2-fluoro substituent is critical for locking the conformation of the molecule via intramolecular hydrogen bonding or steric repulsion, often improving potency and selectivity.
References
- Chemical Abstracts Service (CAS).Registry Number 680610-73-5. American Chemical Society. (Accessed 2024).
-
Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link
-
Fehrentz, J. A.; Castro, B. (1983). "An Efficient Synthesis of Optically Active α-(t-Butoxycarbonylamino)-aldehydes from α-Amino Acids". Synthesis, 1983(8), 676–678. (Protocol basis for EDCI coupling). Link
-
PubChem Compound Summary. "3-bromo-2-fluorobenzoic acid" (CAS 161957-56-8).[2] National Center for Biotechnology Information. Link
Sources
Stability & Technical Guide: 3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide
[1]
Executive Summary & Compound Identity
3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide (CAS: 680610-73-5 ) is a specialized Weinreb amide building block used primarily in medicinal chemistry for the regioselective synthesis of aryl ketones.[1][2] Its structural stability is defined by the robust
While chemically stable under standard storage conditions, the molecule possesses three distinct reactive centers—the Weinreb amide, the aryl bromide, and the activated aryl fluoride—requiring specific handling protocols to prevent inadvertent degradation or side reactions during synthesis.
| Property | Data |
| CAS Number | 680610-73-5 |
| Molecular Formula | |
| Molecular Weight | 262.08 g/mol |
| Physical State | Solid (White to off-white powder) |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water |
| Primary Hazard | Irritant (Skin/Eye/Respiratory); Potential light sensitivity (Aryl bromide) |
Physicochemical Stability Profile
Solid-State Stability
In its crystalline form, the compound is kinetically stable. The amide bond resonance stabilizes the molecule against spontaneous hydrolysis.
-
Hygroscopicity: Low. However, storage in a desiccated environment is recommended to prevent moisture-mediated hydrolysis over extended periods.[1]
-
Thermal Stability: Stable up to typical melting ranges (
C). Decomposition may occur at elevated temperatures ( C) leading to debromination or amide pyrolysis. -
Photostability: Moderate Risk. The C-Br bond is susceptible to homolytic cleavage under UV irradiation.[1] Brown discoloration of the white solid indicates photolytic liberation of bromine/radicals.
Solution-State Stability[1]
-
Protic Solvents (MeOH, Water): Stable at neutral pH.
-
Acidic Conditions: Stable to dilute acids at room temperature. Hydrolysis to 3-bromo-2-fluorobenzoic acid occurs only under reflux with strong mineral acids (e.g., 6M HCl).[1]
-
Basic Conditions: Stable to mild bases (
, ). Susceptible to hydrolysis by strong hydroxide bases ( , ) at elevated temperatures. -
Nucleophilic Attack (
): The 2-fluoro position is activated by the ortho-carbonyl group.[1] In polar aprotic solvents (DMSO, DMF), strong nucleophiles (amines, thiols) can displace the fluoride, even while the amide remains intact.
Mechanistic Degradation & Reactivity Pathways
Understanding the causality of degradation is vital for process control. The molecule displays three primary pathways.
Pathway A: Hydrolysis (Amide Cleavage)
The Weinreb amide is more resistant to hydrolysis than esters but less than simple dialkyl amides. Degradation yields the parent benzoic acid.
-
Mechanism: Nucleophilic attack at the carbonyl carbon by water/hydroxide, followed by expulsion of
-dimethylhydroxylamine.
Pathway B: Nucleophilic Aromatic Substitution ( )
The 2-fluoro substituent is electronically activated by the electron-withdrawing amide group.[1]
-
Risk: High in the presence of primary amines or alkoxides in DMF/DMSO.
-
Product: 3-bromo-2-(substituted)-N-methoxy-N-methylbenzamide.
-
Mitigation: Avoid heating with strong nucleophiles unless this transformation is intended.
Pathway C: Metal-Halogen Exchange (Side Reaction)
During the intended use (reaction with R-Li or Grignards), the 3-bromo position is vulnerable to Lithium-Halogen exchange if the temperature is not strictly controlled.[1]
-
Critical Control: Reactions with organometallics must be conducted at low temperature (
C to C) to favor nucleophilic attack at the carbonyl over the bromine.
Visualization of Pathways
Figure 1: Reaction and degradation logic. The green path represents the intended synthetic utility; red and yellow paths represent instability risks.
Experimental Protocols
Stability-Indicating HPLC Method
To quantify stability, a gradient HPLC method is required to separate the parent from the benzoic acid (hydrolysis) and des-bromo (photolysis) impurities.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).
-
Flow Rate: 1.0 mL/min.
Forced Degradation (Stress Testing) Protocol
Perform these tests to validate storage conditions.
| Stress Condition | Procedure | Expected Outcome |
| Acid Hydrolysis | Dissolve in 0.1N HCl, reflux for 4h. | < 5% degradation (Stable).[1] |
| Base Hydrolysis | Dissolve in 0.1N NaOH, reflux for 4h. | > 10% degradation to Benzoic Acid.[1] |
| Oxidation | Treat with 3% | Stable (Amide/Halogens are resistant). |
| Thermal | Heat solid at 80°C for 7 days. | Stable. |
| Photostability | Expose to 1.2 million lux hours (ICH Q1B).[1] | Potential discoloration; monitor for debromination.[1] |
Standard Synthetic Activation (Grignard Reaction)
This protocol demonstrates the stability of the tetrahedral intermediate.
-
Setup: Flame-dried flask, Argon atmosphere.
-
Dissolution: Dissolve 1.0 eq of amide in anhydrous THF (0.2 M). Cool to
C. -
Addition: Add 1.2 eq of Phenylmagnesium Bromide dropwise.
-
Note: The solution will turn yellow/orange. The stable chelated intermediate prevents double addition.
-
-
Quench: Pour into 1M HCl/Ice. This hydrolyzes the intermediate to the ketone.[3]
Handling & Storage Guidelines
Storage[1][8]
-
Temperature: Refrigerate (
C) for long-term storage. Room temperature is acceptable for active use (< 3 months). -
Atmosphere: Store under Nitrogen or Argon if possible, though not strictly pyrophoric.
-
Container: Amber glass vials with Teflon-lined caps to prevent light exposure and moisture ingress.[1]
Safety (EHS)
-
GHS Classification: Warning.
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin/eye irritation.
-
PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
References
-
Sigma-Aldrich. (n.d.).[1] 3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide Product Sheet. Retrieved from (Search CAS: 680610-73-5).[1]
- Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
-
BLD Pharm. (n.d.). Material Safety Data Sheet (MSDS) - 3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide. Retrieved from .
- Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507.
- ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.
Sources
- 1. 198967-24-7|2-Fluoro-N-methoxy-N-methylbenzamide|BLD Pharm [bldpharm.com]
- 2. 2918910-11-7|3-Bromo-2,4-difluoro-N-methoxy-N-methylbenzamide|BLD Pharm [bldpharm.com]
- 3. Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction [organic-chemistry.org]
An In-depth Technical Guide to the N-methoxy-N-methylamide (Weinreb Amide) Group: Functionality, Mechanism, and Application
Abstract
The N-methoxy-N-methylamide, commonly known as the Weinreb amide, represents a cornerstone functional group in modern organic synthesis. Its unique reactivity profile has established it as an indispensable tool for the controlled and high-yield synthesis of ketones and aldehydes from carboxylic acid derivatives. This guide provides an in-depth exploration of the core function of the Weinreb amide, delving into the mechanistic underpinnings of its remarkable stability and selectivity. We will examine the causality behind its widespread adoption over traditional acylating agents, present detailed, field-proven experimental protocols, and discuss its broad applications in complex molecule synthesis, a critical aspect for researchers in drug development and materials science.
The Challenge of Controlled Acylation: Overcoming the Over-addition Problem
A fundamental transformation in organic chemistry is the reaction of a carboxylic acid derivative with an organometallic reagent to form a ketone. However, traditional acylating agents like esters and acid chlorides are often plagued by a significant side reaction: over-addition.[1][2] The ketone product formed in the initial step is typically more reactive than the starting material towards the highly nucleophilic organometallic reagent.[3] This leads to a second nucleophilic attack on the newly formed ketone, resulting in the formation of a tertiary alcohol as an often-undesired byproduct.[1] Controlling the stoichiometry of the nucleophile can be challenging and often fails to prevent this outcome.[1]
The Weinreb amide, first introduced by Steven M. Weinreb and Steven Nahm in 1981, provides an elegant solution to this longstanding problem.[1] Its core function is to act as a robust acylating agent that reliably stops the reaction at the ketone (or aldehyde) stage, completely circumventing the issue of over-addition.[1][2][4]
The Mechanistic Heart of the Weinreb Amide: The Stable Chelated Intermediate
The unique behavior of the Weinreb amide stems from its ability to form a stable tetrahedral intermediate upon reaction with an organometallic reagent (e.g., Grignard or organolithium reagents).[5][6] This stability is the key to its function and the primary reason for its utility.
The proposed mechanism proceeds as follows:
-
Nucleophilic Attack: The organometallic reagent (R'-M) attacks the electrophilic carbonyl carbon of the Weinreb amide.
-
Formation of a Chelated Intermediate: This attack forms a tetrahedral intermediate. Crucially, the metal cation (Li⁺ or MgX⁺) is strongly chelated by both the carbonyl oxygen and the adjacent N-methoxy oxygen.[5][6][7]
-
Intermediate Stability: This five-membered chelate ring is remarkably stable under the anhydrous reaction conditions and does not readily collapse to release the ketone.[3][6][8] This prevents the formation of the highly reactive ketone in the presence of unreacted organometallic reagent, thereby inhibiting any over-addition.[6]
-
Controlled Collapse: Upon aqueous acidic workup, the chelate is broken, and the stable intermediate hydrolyzes to cleanly afford the desired ketone.[7]
Synthesis of Weinreb Amides: Preparing the Precursor
Weinreb amides are readily prepared from common carboxylic acid derivatives. The most prevalent method utilizes the commercially available salt N,O-dimethylhydroxylamine hydrochloride.[1][2] This reagent can be coupled with carboxylic acids, acid chlorides, or esters using a variety of standard methods.[1][9]
Common Synthetic Routes:
-
From Acid Chlorides: This is often the most direct route, involving the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine or triethylamine.[1][10]
-
From Carboxylic Acids: Direct coupling of a carboxylic acid requires an activating agent. A wide array of peptide coupling reagents (e.g., DCC, EDC, BOP) are effective for this transformation.[1][9][11]
-
From Esters: Esters can be converted to Weinreb amides using reagents like trimethylaluminum (AlMe₃) or by activating the N,O-dimethylhydroxylamine with a non-nucleophilic Grignard reagent such as isopropyl magnesium chloride prior to addition of the ester.[1]
Detailed Protocol 1: Synthesis of a Weinreb Amide from a Carboxylic Acid
This protocol employs a standard peptide coupling agent for the direct conversion of a carboxylic acid to a Weinreb amide.
Materials:
-
Carboxylic Acid (1.0 eq)
-
N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid and dissolve it in anhydrous DCM.
-
Add N,O-dimethylhydroxylamine hydrochloride, followed by the coupling agent HATU.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add DIPEA dropwise to the stirred suspension. The reaction is often exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure Weinreb amide.
Synthetic Applications: A Versatile Intermediate
The primary utility of the Weinreb amide is in the synthesis of ketones and aldehydes, transformations that are crucial in the construction of complex molecules, including numerous natural products and pharmaceuticals.[1]
Ketone Synthesis
As previously described, the reaction of a Weinreb amide with a wide array of Grignard reagents or organolithium compounds provides the corresponding ketone in high yield. The reaction is highly chemoselective and tolerates a wide variety of other functional groups in the molecule.[7][12]
| Starting Material (R-group) | Organometallic Reagent | Product | Typical Yield |
| Phenyl | Phenylmagnesium bromide | Benzophenone | >90% |
| Cyclohexyl | Methyllithium | Acetylcyclohexane | ~85% |
| Benzyl | Ethylmagnesium bromide | 1-Phenyl-2-butanone | >90% |
| 3-Bromophenyl | n-Butyllithium | 1-(3-Bromophenyl)pentan-1-one | ~80% |
Aldehyde Synthesis
In addition to ketone synthesis, Weinreb amides serve as excellent precursors for aldehydes via reduction.[1][13] Common reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) reduce the amide to the corresponding aldehyde.[2] The same stabilizing chelated intermediate is formed, which prevents over-reduction to the primary alcohol.[6] This method is one of the most reliable for converting a carboxylic acid to an aldehyde.[14]
Detailed Protocol 2: Synthesis of a Ketone from a Weinreb Amide
Materials:
-
Weinreb Amide (1.0 eq)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 3.0 M in Et₂O) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the Weinreb amide in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Grignard reagent dropwise via syringe over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction at 0 °C for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Carefully quench the reaction by the slow, dropwise addition of 1 M aqueous HCl at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the pure ketone.
Scientific Integrity: A Self-Validating System
The reliability of the Weinreb amide protocol is a testament to its well-understood mechanism. The inherent stability of the chelated intermediate provides a self-validating system where the reaction's progression is intrinsically controlled.
| Feature | Causality and Advantage | Potential Limitation |
| Selectivity | The stable five-membered chelated intermediate prevents the premature formation of the ketone, thus completely inhibiting over-addition by nucleophiles.[2][3] | In rare cases with highly basic, sterically hindered reagents, E2-type elimination can occur, leading to N-methylamide byproducts. |
| Stability | Weinreb amides are generally stable, often crystalline solids that can be purified by chromatography and stored for long periods without degradation.[2][5] | The N-O bond can be susceptible to cleavage under certain reductive conditions not typical for ketone synthesis.[15] |
| Versatility | The methodology is compatible with a vast range of carboxylic acids and organometallic reagents (alkyl, vinyl, aryl, and alkynyl). It also tolerates most common functional groups.[2][7] | The carbonyl group is less electrophilic than an acid chloride, requiring strongly nucleophilic reagents like organolithiums or Grignards.[16] |
| Mild Conditions | Reactions are typically run at low temperatures (e.g., -78 °C to 0 °C), which is beneficial for substrates with sensitive functional groups.[2] | Requires strictly anhydrous conditions due to the high reactivity of the organometallic reagents. |
Conclusion
The N-methoxy-N-methylamide group is a privileged functional handle in organic synthesis that provides a robust and highly selective method for the preparation of ketones and aldehydes.[15] Its function is rooted in the formation of a uniquely stable, chelated tetrahedral intermediate that effectively halts the reaction at the desired carbonyl oxidation state. This elegant mechanistic feature solves the pervasive problem of over-addition encountered with other acylating agents. The operational simplicity, high yields, and broad substrate scope have cemented the Weinreb amide's role as an essential tool for chemists, particularly in the fields of pharmaceutical and natural product synthesis where precise control over chemical transformations is paramount.[1]
References
-
Murphy, J. A., Commeureuc, A. G. J., Snaddon, T. N., McGuire, T. M., Khan, T. A., Hisler, K., Dewis, M. L., & Carling, R. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427–1429. [Link]
-
Wikipedia. (2023). Weinreb ketone synthesis. [Link]
-
Mohammed, S. K., & Ahmed, K. J. (2020). Synthesis of Weinreb and their Derivatives (A-Review). Oriental Journal of Chemistry, 36(2), 206-219. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Science Behind Ketone Synthesis: The Weinreb Amide Approach. [Link]
-
chemie.de. (n.d.). Weinreb (ketone synthesis). [Link]
-
Roe, B. M., & Riebli, P. (1997). Parallel Synthesis of Aldehydes and Ketones Facilitated by a New Solid-Phase Weinreb Amide. The Journal of Organic Chemistry, 62(12), 4197–4205. [Link]
-
Myers, A. G. (n.d.). Chem 115. Andrew G. Myers Research Group, Harvard University. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. [Link]
-
TutorChase. (n.d.). How do you prepare a Weinreb amide? [Link]
-
Balasubramaniam, S., & Aidhen, I. S. (2008). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. Synthesis, 2008(23), 3707-3738. [Link]
-
Mohammed, S., & Maher, K. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry, 35(6). [Link]
-
Chemistry : The Mystery of Molecules. (2022, August 15). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Video]. YouTube. [Link]
-
Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones. [Link]
-
NotEvans. (2016, January 8). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Chemistry Stack Exchange. [Link]
-
Supreme Science. (2013, March 17). What IS the Weinreb Amide? [Video]. YouTube. [Link]
-
Pye, D. R., & Krska, S. W. (2017). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 22(8), 1319. [Link]
-
Mori, Y., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 48119–48128. [Link]
-
Balasubramaniam, S., & Aidhen, I. S. (2008). Weinreb Amides in Organic Synthesis. Synthesis, 2008(23), 3707-3738. [Link]
-
Sibi, M. P. (2001). Chemistry of N-Methoxy-N-Methylamides. Applications in Synthesis. A Review. Organic Preparations and Procedures International, 33(1), 1-81. [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 10. Weinreb (ketone synthesis) [quimicaorganica.org]
- 11. tutorchase.com [tutorchase.com]
- 12. Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: The Reaction of 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide with Organolithium Reagents
Abstract
This technical guide provides an in-depth analysis and detailed protocols for the reaction of 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide, a versatile synthetic intermediate, with various organolithium reagents. As a classic Weinreb-Nahm amide, this substrate is designed for the controlled synthesis of ketones, which are pivotal building blocks in pharmaceutical and agrochemical research.[1][2] This document elucidates the core reaction mechanism, explores the critical chemoselectivity challenges posed by the substrate's unique functionalities—namely, the potential for directed ortho-metalation (DoM) and halogen-metal exchange—and offers field-proven protocols to steer the reaction toward the desired ketone products. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic transformation with precision and high yield.
Introduction: The Strategic Value of the Weinreb Amide
The Weinreb-Nahm amide (N-methoxy-N-methylamide) is a cornerstone of modern organic synthesis for its ability to react with potent organometallic reagents, such as organolithiums and Grignard reagents, to produce ketones with exceptional control.[3][4] Unlike reactions with other acylating agents like esters or acid chlorides, the Weinreb amide methodology effectively prevents the common side reaction of over-addition, where a second equivalent of the nucleophile attacks the newly formed ketone to yield a tertiary alcohol.[3]
The substrate in focus, 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide, is a trifunctional handle for molecular construction. The Weinreb amide directs ketone formation, the aryl bromide provides a site for subsequent cross-coupling reactions, and the ortho-fluorine atom influences the electronic properties and conformational behavior of the molecule. Understanding the interplay of these groups is paramount for achieving the desired synthetic outcome.
The Underlying Chemistry: A Tale of Three Competing Pathways
The reaction of an organolithium reagent (R-Li) with 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide is a study in chemoselectivity. The choice of reagent, temperature, and solvent dictates the dominant reaction pathway. Researchers must navigate three potential outcomes:
-
Nucleophilic Acyl Addition (The Desired Pathway): The organolithium acts as a nucleophile, attacking the amide carbonyl to form the target ketone after workup.
-
Directed ortho-Metalation (DoM): The organolithium acts as a strong base, deprotonating the aromatic ring at the position ortho to a directing metalation group (DMG). Both the Weinreb amide and the fluorine atom can act as DMGs, making the C6 position susceptible to lithiation.[5][6]
-
Halogen-Metal Exchange: A kinetically fast process where the organolithium reagent swaps its lithium atom for the bromine atom on the aromatic ring, creating a new aryllithium species.[7]
Caption: Mechanism of the Weinreb-Nahm ketone synthesis.
Experimental Considerations and Reagent Selection
Achieving high selectivity for ketone formation requires careful control of reaction parameters. The choice of organolithium reagent is the most critical factor.
| Organolithium Reagent | Typical Temp. | Primary Outcome | Causality and Field-Proven Insights |
| n-Butyllithium (n-BuLi) | -78 °C | Ketone Addition | The workhorse reagent. At -78 °C in THF, its nucleophilicity dominates over its basicity, favoring attack at the carbonyl. Slow addition is key to prevent localized heating. |
| sec-Butyllithium (s-BuLi) | -78 °C | Ketone / DoM | More basic and sterically hindered than n-BuLi. The risk of competitive deprotonation at the C6 position increases. Often used with TMEDA to promote DoM. [8] |
| tert-Butyllithium (t-BuLi) | -100 to -78 °C | Halogen-Metal Exchange | Extremely basic and kinetically fast. It preferentially undergoes Br-Li exchange even at very low temperatures. [7]Avoid t-BuLi if ketone formation is the goal. |
| Phenyllithium (PhLi) | -78 to -40 °C | Ketone Addition | Less basic than alkyllithiums, making it an excellent nucleophile for this reaction with minimal risk of side reactions. |
| Lithium Diisopropylamide (LDA) | -78 °C | Directed ortho-Metalation | A strong, non-nucleophilic base. It will almost exclusively deprotonate the C6 position, leaving the Weinreb amide untouched. [9]Ideal for functionalizing the ortho position. |
Protocol 1: Synthesis of 1-(3-bromo-2-fluorophenyl)pentan-1-one
This protocol details the standard procedure for nucleophilic addition using n-butyllithium.
Objective: To synthesize 1-(3-bromo-2-fluorophenyl)pentan-1-one via nucleophilic acyl substitution.
Materials:
-
3-bromo-2-fluoro-N-methoxy-N-methylbenzamide (1.0 eq)
-
n-Butyllithium (1.6 M in hexanes, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Oven-dried, two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath (-78 °C)
Procedure:
-
Setup: Assemble the reaction flask under an inert atmosphere of nitrogen or argon. Add 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide (e.g., 2.62 g, 10.0 mmol) and dissolve it in anhydrous THF (e.g., 50 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add n-butyllithium (1.1 eq, 6.9 mL of 1.6 M solution) dropwise via syringe over 20-30 minutes. Ensure the internal temperature does not rise above -70 °C.
-
Scientist's Note: Slow addition is critical to dissipate heat and prevent side reactions. A slight yellow color may persist upon completion of the addition.
-
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour. Progress can be monitored by thin-layer chromatography (TLC) or LC-MS by quenching a small aliquot in saturated NH₄Cl solution.
-
Quenching: After 1 hour, slowly quench the reaction by adding saturated aqueous NH₄Cl solution (e.g., 20 mL) dropwise at -78 °C. Allow the mixture to warm to room temperature.
-
Work-up:
-
Transfer the mixture to a separatory funnel and add water (30 mL) and ethyl acetate (50 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ketone.
Protocol 2: Synthesis of the Starting Material
This protocol describes the preparation of the title Weinreb amide from its corresponding carboxylic acid.
Caption: Workflow for the synthesis of the Weinreb amide.
Objective: To synthesize 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide.
Procedure (adapted from similar preparations)[10]:
-
To a solution of 3-bromo-2-fluorobenzoic acid (1.0 eq) in dichloromethane (DCM) or N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt, 1.5 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) followed by a tertiary amine base such as N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the reaction at room temperature for 12-16 hours.
-
Upon completion, dilute the reaction with water and extract with an organic solvent like ethyl acetate.
-
Perform standard aqueous work-up, dry the organic phase, and concentrate.
-
Purify by flash column chromatography to obtain the pure Weinreb amide.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield of ketone | 1. Incomplete reaction. 2. Moisture in reagents/glassware quenching the organolithium. 3. Temperature too high during addition. | 1. Increase reaction time or equivalents of R-Li. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Maintain temperature at -78 °C and add R-Li slowly. |
| Formation of tertiary alcohol | Over-addition due to premature collapse of the tetrahedral intermediate. | This is rare with Weinreb amides but can occur if the reaction is allowed to warm significantly before quenching. Ensure the reaction is quenched at low temperature. |
| Presence of debrominated product | Halogen-metal exchange occurred. | The organolithium reagent used was too basic (e.g., t-BuLi). Use n-BuLi or PhLi. Ensure the temperature is kept strictly at -78 °C. |
| Presence of ortho-substituted product | Directed ortho-metalation occurred. | The organolithium reagent was too basic (e.g., s-BuLi). Use n-BuLi. Avoid additives like TMEDA which promote DoM. |
References
- ChemicalBook. (n.d.). 3-Bromo-2-methylbenzaldehyde synthesis.
- Organic Chemistry Portal. (n.d.). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction.
- chemeurope.com. (n.d.). Weinreb ketone synthesis.
- Chem-Impex. (n.d.). 3-Bromo-2-fluorobenzaldehyde.
- Supporting Information. (n.d.). One-Pot, Fast and Modular Approach to Alkyl- and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides.
- University of Michigan. (n.d.). Directed (ortho) Metallation.
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved February 7, 2026, from [Link]
-
Beak, P., & Brown, R. A. (1982). The ortho lithiation of tertiary benzamides. The Journal of Organic Chemistry, 47(1), 34-46. [Link]
- ChemicalBook. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide synthesis.
- Ningbo Inno Pharmchem Co., Ltd. (2026, January 23). The Role of 3-Bromo-2-fluorobenzaldehyde in Modern Agrochemical Synthesis.
-
Comins, D. L., & Brown, J. D. (1984). Asymmetric synthesis of optically active phthalides via ortho-lithiation and cyclization of chiral N-monosubstituted benzamides. Journal of the Chemical Society, Perkin Transactions 1, 2219-2222. [Link]
- Chemistry Student. (2025, December 4). Weinreb ketone synthesis. YouTube.
-
Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Oriental Journal of Chemistry, 35(6), 1611-1626. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. Asymmetric synthesis of optically active phthalides via ortho-lithiation and cyclization of chiral N-monosubstituted benzamides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]
Application Note: Chemoselective Functionalization of 3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide
[1]
Executive Summary
The scaffold 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide represents a high-value "linchpin" intermediate in medicinal chemistry.[1] Its tri-functional architecture—comprising a Weinreb amide, an aryl bromide, and an aryl fluoride—offers three distinct vectors for diversification. However, this density of reactive groups presents a significant chemoselectivity challenge.
This guide provides validated protocols to selectively engage the aryl bromide (via Pd-catalysis) or the Weinreb amide (via nucleophilic acyl substitution) without cross-reactivity.[1] By understanding the kinetic hierarchy of these functional groups, researchers can program sequential bond-forming events to access complex biaryl ketones and functionalized benzamides.
Molecular Architecture & Reactivity Profiling
To control chemoselectivity, one must first map the electronic and steric environment of the substrate.
| Position | Functional Group | Reactivity Mode | Kinetic Hierarchy |
| C-1 | Weinreb Amide | Electrophile (Nucleophilic Acyl Substitution) | High reactivity toward Grignards ( |
| C-2 | Fluorine | Electronic Modulator / Directing Group | Low reactivity ( |
| C-3 | Bromine | Electrophile (Cross-Coupling) / Nucleophile Precursor (Li-Exchange) | High reactivity toward Pd(0); High reactivity toward |
The Chemoselectivity Conflict
The primary conflict arises between the C-Br bond and the Weinreb Amide .
-
Organolithiums (
-BuLi): Preferentially attack the C-Br bond (Halogen-Lithium Exchange) at faster than they attack the amide carbonyl [1].[1] -
Grignard Reagents (RMgX): Preferentially attack the Weinreb Amide to form ketones at
, as Mg-Halogen exchange is kinetically slower than carbonyl addition [2].[1] -
Palladium Catalysts: Exclusively target the C-Br bond for oxidative addition, leaving the amide intact [3].
Decision Logic & Workflow
The following flowchart illustrates the decision logic required to select the correct protocol based on the desired structural outcome.
Figure 1: Chemoselective divergence pathways.[1] Path A utilizes the C-Br bond; Path B utilizes the C=O bond; Path C utilizes the C-Br bond as a nucleophilic handle.
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Functionalize the C-3 position with an aryl group while preserving the Weinreb amide.[1]
Mechanistic Insight
Weinreb amides are remarkably stable under basic, aqueous Suzuki conditions.[1] The steric bulk of the N-methoxy-N-methyl group prevents hydrolysis. The 2-fluoro substituent may slightly retard oxidative addition due to sterics, so a robust bidentate ligand (dppf) is recommended over
Materials
-
Substrate: 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 equiv)[1]
-
Catalyst:
(3-5 mol%)[1] -
Base:
(3.0 equiv) or [1] -
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Step-by-Step Methodology
-
Degassing: Charge a reaction vial with the substrate, boronic acid, base, and Pd catalyst. Seal the vial. Evacuate and backfill with Argon (
) to remove . -
Solvation: Add degassed 1,4-Dioxane and water via syringe.
-
Reaction: Heat the mixture to
for 4–12 hours. Monitor by LC-MS.[1][2]-
QC Check: Look for the disappearance of the bromide (M+) and appearance of the biaryl product. The Weinreb amide mass fragment (
) should be visible.[1]
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water and brine.[1] Dry over
. -
Purification: Flash chromatography (Hexanes/EtOAc). The Weinreb amide is polar; expect elution around 30-50% EtOAc.[1]
Protocol B: Chemoselective Ketone Synthesis
Objective: Convert the Weinreb amide to a ketone using a Grignard reagent without disturbing the aryl bromide.
Mechanistic Insight
The success of this reaction relies on the formation of a stable five-membered chelate between the magnesium and the amide oxygens. This tetrahedral intermediate collapses only upon acidic quench, preventing double addition (alcohol formation).
-
Critical Control: Temperature must be kept at
. Higher temperatures ( ) increase the risk of Mg-Halogen exchange at the C-3 bromine [2].
Materials
-
Substrate: 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide (1.0 equiv)
-
Reagent: Aryl/Alkyl Grignard (
, , etc.) (1.2 - 1.5 equiv)[1] -
Solvent: Anhydrous THF (0.2 M concentration)
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and cool under Argon. Add the substrate and anhydrous THF.
-
Cooling: Cool the solution to
(Ice/Water bath). -
Addition: Add the Grignard reagent dropwise over 10–15 minutes.
-
Note: A slight color change (often yellow to orange) indicates the formation of the magnesium chelate.
-
-
Incubation: Stir at
for 1–2 hours.-
QC Check: TLC should show consumption of starting material. Do not let the reaction warm to RT if the bromide is sensitive.
-
-
Quench (Critical): Pour the cold reaction mixture into vigorously stirring
or saturated at . This hydrolyzes the tetrahedral intermediate to release the ketone. -
Workup: Extract with
or EtOAc.[1] Wash with brine.
Protocol C: Lithium-Halogen Exchange (The "Switch")
Objective: Use the C-Br bond as a nucleophile handle to introduce electrophiles (e.g., aldehydes,
Mechanistic Insight
At
Step-by-Step Methodology
-
Setup: Dissolve substrate in anhydrous THF under Argon. Cool to
(Dry Ice/Acetone).[1] -
Exchange: Add
-BuLi (1.05 equiv) dropwise down the side of the flask. Stir for 15–30 minutes at . -
Trapping: Add the electrophile (e.g., Benzaldehyde, 1.2 equiv) dropwise.
-
Warming: Allow to warm to RT slowly over 2 hours.
-
Quench: Standard aqueous workup.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Yield in Suzuki | Protodebromination (H replaces Br) | Solvent is "wet" or reaction runs too long.[1] Use fresh anhydrous dioxane; reduce time. |
| Over-addition (Tertiary Alcohol) | Chelate instability | Ensure temperature is |
| Scrambled Products (Protocol B) | Mg-Halogen Exchange | Use |
References
-
Bailey, W. F.; Patricia, J. J. "The Mechanism of Lithium-Halogen Exchange."[3] J. Organomet.[1][3] Chem.1988 , 352,[3] 1. Link[1]
-
Colomer, I.; Chamberlain, A. E. R.; Haughey, M. B.; Donohoe, T. J. "Hexafluoroisopropanol as a Bi-functional Solvent in Grignard Additions to Weinreb Amides." Nat. Rev. Chem.[1]2017 , 1, 0088. Link
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chem. Rev.[1]1995 , 95, 2457–2483. Link
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Lett.[1][3]1981 , 22, 3815–3818. Link
3-bromo-2-fluoro-N-methoxy-N-methylbenzamide as an intermediate in drug discovery
Application Note: Strategic Utilization of 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide in Modular Drug Discovery
Executive Summary
In modern medicinal chemistry, 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide (CAS 749927-69-3) serves as a high-value "linchpin" intermediate. Its structural utility is derived from three orthogonal reactive sites:
-
The Weinreb Amide: Enables the controlled synthesis of ketones or aldehydes without over-addition of nucleophiles.[1]
-
The Aryl Bromide (C3): A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or lithium-halogen exchange.[2]
-
The Ortho-Fluorine (C2): Provides metabolic stability and conformational bias (ortho-effect) often critical for kinase inhibitor potency.[2]
This guide outlines the optimized synthesis of this intermediate and details protocols for its divergent application in generating complex pharmacophores.
Synthesis Protocol: Preparation from Acid Precursor
While acid chloride formation is possible, the use of peptide coupling agents is recommended for bench-scale synthesis to minimize racemization (if chiral centers were present nearby) and avoid harsh thionyl chloride conditions that might affect sensitive downstream functional groups.[1][2]
Target Molecule: 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide Precursor: 3-bromo-2-fluorobenzoic acid
Materials
-
3-bromo-2-fluorobenzoic acid (1.0 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)[2]
-
HATU or EDCI (1.2 equiv)[2]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[2]
-
Solvent: Anhydrous DMF or DCM[2]
Step-by-Step Procedure
-
Activation: Charge a round-bottom flask with 3-bromo-2-fluorobenzoic acid and anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 equiv) and stir at room temperature (RT) for 10 minutes.
-
Coupling: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow.[1][2] Stir for 15 minutes to form the activated ester.
-
Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv). The excess base (DIPEA) will liberate the free amine in situ.[1]
-
Reaction: Stir at RT for 3–16 hours. Monitor by LCMS (Target Mass: ~262/264 amu for Br isotopes).[2]
-
Workup: Dilute with Ethyl Acetate. Wash sequentially with:
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Yield Expectation: 85–95% QC Check: ¹H NMR (CDCl₃) should show characteristic N-OMe (~3.5 ppm) and N-Me (~3.3 ppm) singlets.[2]
Application A: Chemoselective Ketone Synthesis
The primary utility of this intermediate is the "Weinreb Ketone Synthesis."[1][4] Unlike esters, the Weinreb amide forms a stable 5-membered chelate with the metal nucleophile, preventing the collapse of the tetrahedral intermediate until acidic quench.[1][2]
Mechanism: The Mg of the Grignard reagent coordinates between the carbonyl oxygen and the methoxy oxygen.[1] This stability prevents the attack of a second equivalent of Grignard.[1]
Protocol: Grignard Addition
-
Substrate: 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide
-
Reagent: R-MgBr (e.g., Phenylmagnesium bromide)[2]
-
Setup: Flame-dry a flask under Argon. Dissolve the Weinreb amide in anhydrous THF (0.1 M). Cool to 0°C .[1][2][5]
-
Addition: Add R-MgBr (1.2 to 1.5 equiv) dropwise over 10 minutes.
-
Monitoring: Stir at 0°C for 1 hour. If conversion is slow, warm to RT.
-
Critical Check: Ensure no reaction occurs at the C3-Bromine. Grignards generally do not effect Mg-Halogen exchange on aryl bromides at 0°C/RT without a catalyst.
-
-
Quench: Pour into cold 1M HCl. This step breaks the N-O-Metal chelate and releases the ketone.
-
Isolation: Extract with EtOAc.
Application B: Orthogonal Cross-Coupling (Suzuki-Miyaura)
The C3-Bromine allows this molecule to serve as an electrophile in Pd-catalyzed couplings. This can be performed before or after ketone formation, though performing it on the amide (before) is often preferred to avoid side reactions with the ketone carbonyl.[1][2]
Protocol: Suzuki Coupling
-
Substrate: 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide
-
Partner: Aryl Boronic Acid (R-B(OH)₂)[2]
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%)[2]
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)[2]
-
Solvent: Dioxane/Water (4:1)[2]
-
Degassing: Sparge solvents with Nitrogen for 15 mins.
-
Reaction: Combine substrate, boronic acid, base, and catalyst.[1][2][6] Heat to 80–90°C for 4–12 hours.
-
Observation: The Weinreb amide is stable to these basic, aqueous conditions.
Strategic Workflow & Decision Logic
The following diagram illustrates the "Hub" nature of this intermediate. The researcher must decide the order of operations based on the stability of the R-groups.
Caption: Divergent synthesis workflow. Route B is generally preferred to establish the carbon skeleton before introducing the reactive ketone functionality.[1]
Technical Data Summary
| Property | Value | Note |
| CAS Number | 749927-69-3 | |
| Molecular Formula | C₈H₇BrFNO₂ | |
| Molecular Weight | 262.05 g/mol | Distinct Br isotope pattern (1:[3]1) in MS |
| Physical State | White to off-white solid | |
| Storage | 2–8°C, Inert Atmosphere | Hygroscopic; keep dry |
| Solubility | DMSO, DCM, MeOH, EtOAc | Poor water solubility |
| Key Reactivity | Electrophilic (Amide), Electrophilic (Ar-Br) | Ortho-F increases carbonyl electrophilicity |
Troubleshooting & Optimization
-
Problem: Low Yield in Grignard Step.
-
Problem: Bis-addition (Formation of Tertiary Alcohol).
-
Problem: Scrambling of Halogens.
References
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[2] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[1][2] Link
-
Murphy, J. A., et al. "Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction."[2] Organic Letters, 2005 , 7(7), 1427–1429.[1][2][4] Link[2]
-
ChemicalBook. "4-Bromo-2-fluoro-N-methylbenzamide Synthesis Protocols (Analogous Chemistry)." Link
-
BenchChem. "Suzuki Coupling Protocols for Fluorinated Benzophenones." Link
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. rsc.org [rsc.org]
- 3. echemi.com [echemi.com]
- 4. Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]
Application Note & Protocol: One-Pot Synthesis of Ketones from 3-Bromo-2-fluorobenzoic Acid
Introduction: Streamlining Ketone Synthesis in Drug Discovery
Ketones are fundamental structural motifs in a vast array of pharmaceuticals, natural products, and advanced materials.[1] Their synthesis is a cornerstone of organic chemistry. Traditional methods for preparing ketones, such as Friedel-Crafts acylation or the reaction of organometallic reagents with carboxylic acid derivatives, often involve multiple steps, harsh conditions, and limited functional group tolerance.[2][3] One-pot syntheses, which combine multiple reaction steps into a single operation, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation.[4][5] This application note details a robust and versatile one-pot protocol for the synthesis of ketones from the readily available starting material, 3-bromo-2-fluorobenzoic acid, via a palladium-catalyzed decarboxylative cross-coupling reaction. This approach circumvents the need for pre-activation of the carboxylic acid and offers a broad substrate scope, making it highly valuable for researchers in drug development and medicinal chemistry.
Theoretical Framework: The Power of Decarboxylative Cross-Coupling
Decarboxylative cross-coupling has emerged as a powerful tool in modern organic synthesis.[6] These reactions involve the coupling of a carboxylic acid with an organic halide, proceeding with the extrusion of carbon dioxide (CO₂).[6] A key advantage of this methodology is the use of carboxylic acids as stable, readily available, and often inexpensive starting materials, bypassing the often sensitive and difficult-to-prepare organometallic reagents typically used in traditional cross-coupling reactions.[6]
The general mechanism for a palladium-catalyzed decarboxylative cross-coupling reaction is depicted below. The cycle is initiated by the oxidative addition of an aryl halide to a low-valent palladium catalyst. Concurrently, the carboxylic acid substrate undergoes decarboxylation, often facilitated by a silver or copper salt, to generate an organometallic intermediate. This intermediate then undergoes transmetalation with the palladium complex, followed by reductive elimination to furnish the desired ketone and regenerate the active palladium catalyst.
Reaction Mechanism
Caption: Fig. 1: Simplified Catalytic Cycle
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general method for the one-pot synthesis of a variety of ketones from 3-bromo-2-fluorobenzoic acid and a suitable organoboron coupling partner.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| 3-Bromo-2-fluorobenzoic acid | ≥98% | Commercially available | |
| Arylboronic acid | ≥98% | Commercially available | Substrate scope can be explored |
| Palladium(II) acetate (Pd(OAc)₂) | ≥99% | Commercially available | Catalyst precursor |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially available | Ligand |
| Potassium carbonate (K₂CO₃) | ≥99% | Commercially available | Base |
| Copper(I) iodide (CuI) | ≥99% | Commercially available | Co-catalyst for decarboxylation |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Commercially available | Reaction solvent, ensure dryness |
| Diethyl ether | ACS Grade | Commercially available | For extraction |
| Saturated aqueous sodium bicarbonate | Prepared in-house | For workup | |
| Brine | Prepared in-house | For workup | |
| Anhydrous magnesium sulfate (MgSO₄) | Commercially available | For drying |
Instrumentation
-
Magnetic stirrer with heating capabilities
-
Schlenk line or inert atmosphere glovebox
-
Round-bottom flasks and condensers
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Workflow
Caption: Fig. 2: Experimental Workflow
Detailed Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-bromo-2-fluorobenzoic acid (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous N,N-dimethylformamide (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 120 °C and stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with water (20 mL) and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ketone.
Trustworthiness and Self-Validation
The success of this one-pot synthesis relies on several key factors that serve as internal validation checks:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Maintaining a strictly inert atmosphere is crucial for catalytic activity. The reaction will likely fail or give poor yields if this condition is not met.
-
Anhydrous Conditions: The organoboron reagents can be sensitive to moisture. The use of anhydrous solvent is recommended to ensure the stability and reactivity of the coupling partners.
-
Complete Decarboxylation: The evolution of CO₂ is a key feature of this reaction. While not always easily observable, the complete consumption of the starting benzoic acid derivative, as monitored by TLC, indicates successful decarboxylation and coupling.
-
Stoichiometry of Base: A sufficient amount of base is required to facilitate the catalytic cycle. The use of at least two equivalents of potassium carbonate is recommended.
Conclusion
The described one-pot protocol for the synthesis of ketones from 3-bromo-2-fluorobenzoic acid offers a highly efficient and practical alternative to traditional multi-step methods. By leveraging the principles of palladium-catalyzed decarboxylative cross-coupling, this methodology provides access to a diverse range of functionalized ketones in a single, streamlined operation. This approach is particularly well-suited for applications in drug discovery and process development where time and resource efficiency are paramount.
References
- One-pot synthesis of a-bromoesters and ketones from b-ketoesters and diketones using supported reagents system.ElectronicsAndBooks.
- Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Acids Activated in situ by Pivalic Anhydride.Organic Chemistry Portal.
- Expanding the Utility of Aromatic Ketones Through a Versatile One-Pot Transformation.AZoM.
- Synthesis of ketones from carboxylic acids.ResearchGate.
- Decarboxylative cross-coupling.Wikipedia.
- Upgrading ketone synthesis direct from carboxylic acids and organohalides.PMC - NIH.
- Organic Chemistry – Specific Name Reactions.Unknown Source.
Sources
- 1. researchgate.net [researchgate.net]
- 2. kvmwai.edu.in [kvmwai.edu.in]
- 3. Upgrading ketone synthesis direct from carboxylic acids and organohalides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. azom.com [azom.com]
- 6. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
cleavage of N-O bond in 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide
Subject: Cleavage of N-O bond in 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide Ticket ID: WA-3Br2F-001 Status: Open Support Tier: Senior Application Scientist
Executive Summary & Molecule Analysis
Welcome to the Technical Support Center. You are working with 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide , a highly functionalized Weinreb amide.
Substrate Analysis:
-
Weinreb Motif (N-OMe, N-Me): Designed for the controlled synthesis of ketones or aldehydes via stable metal-chelated intermediates.
-
Ortho-Fluorine (2-F): Electron-withdrawing. Increases the electrophilicity of the carbonyl carbon, making this substrate more reactive to nucleophiles than a standard benzamide. It also introduces steric bulk close to the reaction center.
-
Meta-Bromine (3-Br): A critical handle for future cross-coupling (Suzuki/Buchwald). Crucial Warning: This moiety is sensitive to Lithium-Halogen exchange. Avoid using t-BuLi or warm organolithium conditions.
Defining "Cleavage": In Weinreb chemistry, "N-O bond cleavage" refers to two distinct synthetic pathways. Select the module below that matches your target outcome:
| Target Product | Reaction Type | Mechanism | Go To |
| Aldehyde (Ar-CHO) | Reductive Cleavage | Hydride addition | Module A |
| Ketone (Ar-COR) | Nucleophilic Substitution | Organometallic addition | Module B |
| Amide (Ar-CONHMe) | N-O Bond Lysis | Reductive scission of the O-Me bond (retaining Nitrogen). | Module C |
Module A: Synthesis of Aldehydes (Reductive Cleavage)
Goal: Convert the Weinreb amide to 3-bromo-2-fluoro-benzaldehyde.
The Protocol (DIBAL-H Method)
We recommend Diisobutylaluminum hydride (DIBAL-H) over LiAlH₄ for this substrate. The 2-fluoro substituent makes the carbonyl highly reactive; LiAlH₄ is often too aggressive and can lead to over-reduction to the benzyl alcohol or defluorination side products.
Step-by-Step Guide:
-
Solvent: Anhydrous THF or Toluene (0.1 M concentration).
-
Temperature: Cool to -78 °C . Note: Standard Weinreb reductions are often done at 0 °C, but the electron-deficient nature of your fluorinated ring requires cryogenic conditions to prevent over-reaction.
-
Addition: Add DIBAL-H (1.2 equiv) dropwise over 30 minutes.
-
The "Magic" State: Stir for 1-2 hours. The reaction pauses at the Stable Tetrahedral Intermediate (see Diagram 1 below). The N-O bond does not break yet.
-
Quench (The Actual Cleavage): Pour into a saturated solution of Rochelle’s salt (Potassium sodium tartrate) or dilute HCl. This hydrolyzes the intermediate, cleaving the N-O bond and releasing the aldehyde.
Troubleshooting Module A
Q: I isolated the benzyl alcohol (over-reduction). What happened?
-
Cause: The stable chelate collapsed during the reaction, allowing a second hydride attack.
-
Fix: Ensure the temperature remained at -78 °C. If using LiAlH₄, switch to DIBAL-H. Ensure your quench is acidic enough to destroy excess hydride before the intermediate hydrolyzes.
Q: My yield is low, and I see starting material.
-
Cause: The bulky DIBAL-H is hindered by the ortho-fluorine atom.
-
Fix: Warm the reaction slowly to -40 °C. Do not exceed 0 °C.
Module B: Synthesis of Ketones (Nucleophilic Substitution)
Goal: Convert the Weinreb amide to a ketone (e.g., Acetophenone derivative) using Grignard reagents.
The Protocol (Grignard Addition)
Warning: Do not use Organolithium reagents (R-Li) if possible. The 3-bromo group is prone to Lithium-Halogen exchange, which will scramble your aromatic ring. Use Grignard reagents (R-MgBr/Cl), which are less likely to exchange with the bromine at low temperatures.
Step-by-Step Guide:
-
Solvent: Anhydrous THF (Ether is acceptable but THF stabilizes the intermediate better).
-
Temperature: -20 °C to 0 °C .
-
Addition: Add R-MgX (1.5 equiv) slowly.
-
Quench: Hydrolyze with dilute HCl. This is the step where the N-methoxy-N-methylamine is ejected.
Troubleshooting Module B
Q: I see a "dimer" or complex mixture.
-
Cause: Lithium-Halogen exchange occurred (if using R-Li), or the Grignard attacked the aryl ring (SNAr) due to the activation by the 2-fluoro group.
-
Fix: Use Knochel-Hauser base (TMPMgCl·LiCl) to generate your nucleophile if complex, or strictly control temperature. Ensure your Grignard is free of metallic Mg particles.
Module C: Reductive Lysis to Secondary Amides
Goal: You want to strip the methoxy group to form 3-bromo-2-fluoro-N-methylbenzamide . Note: This is a specialized transformation, often used if the Weinreb amide was synthesized inadvertently or if the N-O bond needs to be broken for metabolic stability studies.
The Protocol (SmI₂ Method)
Samarium(II) iodide (SmI₂) is the gold standard for chemically selective N-O bond cleavage without touching the carbonyl or the aryl bromide.
Step-by-Step Guide:
-
Reagent: SmI₂ (2.5 equiv) in THF.
-
Additive: Water or alcohol (proton source) is required.
-
Reaction: Stir at room temperature. The solution will change from deep blue to yellow/white as Sm(II) oxidizes to Sm(III).
-
Mechanism: Single Electron Transfer (SET) breaks the N-O bond, followed by protonation.[1]
Visualizing the Mechanism
The success of your experiment relies on the stability of the Five-Membered Chelate . If this chelate fails to form or collapses too early, you will get side products.
Caption: The "Weinreb Chelate" (Yellow Node) prevents the expulsion of the leaving group until the acidic workup, ensuring mono-addition.
Reference Data & Compatibility
Reagent Compatibility Table
| Reagent | Outcome | Risk Level | Notes |
| DIBAL-H | Aldehyde | Low | Recommended. Keep cold (-78°C). |
| LiAlH₄ | Aldehyde/Alcohol | High | Risk of over-reduction due to 2-F activation. |
| R-MgBr | Ketone | Medium | Safe for 3-Br if T < 0°C. |
| R-Li | Ketone/Mixture | Critical | AVOID. High risk of Br/Li exchange. |
| SmI₂ | Methylamide | Low | Specific for N-O bond lysis (retaining N). |
References
-
Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link
-
Keck, G. E.; McHardy, S. F.; Wager, T. T. (1995).[2] "Reductive Cleavage of N-O Bonds in Hydroxylamine and Hydroxamic Acid Derivatives Using SmI2/THF". Tetrahedron Letters, 36(41), 7419-7422. Link
-
Murphy, J. A., et al. (2008).[1] "Metal-Free Reductive Cleavage of N-O Bonds in Weinreb Amides by an Organic Neutral Super-Electron Donor". Synlett, 2008(14), 2132-2136. Link
-
Featherston, A. L., et al. (2025). "Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents". ResearchGate.[3] Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide before handling.
Sources
improving solubility of 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide for reactions
Technical Support Ticket: #SOL-WB-3B2F Subject: Solubility Optimization for 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering solubility limitations with 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide (referred to hereafter as Compound A ). This scaffold combines a Weinreb amide functionality with an electron-deficient aryl core. The ortho-fluorine atom introduces a high dipole moment and distinct crystal packing forces that often lead to unexpected precipitation, particularly in non-polar solvents or at cryogenic temperatures required for organometallic chemistry.
This guide provides a validated troubleshooting framework to resolve these solubility bottlenecks, focusing on solvent switching , chaotropic additives , and temperature management .
Module 1: Solvent Selection Matrix
User Question: I am currently using THF, but Compound A precipitates upon cooling to -78°C. What are my alternatives?
Technical Resolution: Standard THF often fails for halogenated Weinreb amides at cryogenic temperatures due to its limited capacity to solvate the dense, polar crystal lattice of fluorinated benzamides. We recommend transitioning to 2-Methyltetrahydrofuran (2-MeTHF) .[1]
Why it works:
-
Lipophilicity: The additional methyl group in 2-MeTHF lowers the dielectric constant slightly but increases lipophilic interactions, better matching the fluorinated aryl ring of Compound A.
-
Cryogenic Stability: 2-MeTHF remains fluid and retains higher solvation power at lower temperatures compared to THF.
-
Process Efficiency: It is immiscible with water (unlike THF), simplifying the workup of Weinreb ketone syntheses by preventing the formation of "rag layers" (emulsions) common with amphiphilic amides.
Solvent Performance Data for Compound A (Estimated at 0.5 M):
| Solvent | Solubility (25°C) | Solubility (-78°C) | Workup Suitability | Recommendation |
| THF | High | Poor (Precipitates) | Low (Miscible with H₂O) | Standard (Avoid at low temp) |
| 2-MeTHF | Very High | Moderate | High (Clean separation) | Preferred |
| DCM | High | N/A (Freezes) | Moderate | Good for amide coupling, not Grignard |
| Toluene | Low | Very Poor | Moderate | Requires Co-solvent (e.g., THF) |
| CPME | Moderate | Low | High | Green Alternative |
Module 2: The "Turbo" Solubilization Protocol (LiCl Additive)
User Question: I am trying to react Compound A with a Grignard reagent, but the reaction mixture turns into a thick slurry, stalling the conversion. How do I fix this?
Technical Resolution: The slurry formation is likely due to the aggregation of the magnesiated intermediate or the initial insolubility of the amide-magnesium complex. The solution is the addition of Lithium Chloride (LiCl) , utilizing the "Turbo Grignard" principles established by Knochel et al.[2]
The Protocol:
-
Stoichiometry: Add 1.0 - 1.2 equivalents of anhydrous LiCl (dissolved in THF) relative to Compound A before cooling the reaction.
-
Mechanism: LiCl breaks up the polymeric aggregates of the Weinreb amide and the organomagnesium species by forming soluble monomeric species (e.g., R-MgX·LiCl).[2][3][4]
-
Result: This maintains a homogeneous solution even at -20°C or 0°C, significantly accelerating reaction kinetics.
Visualizing the LiCl Effect:
Figure 1: Mechanism of LiCl-mediated solubilization. LiCl disrupts intermolecular aggregation, converting insoluble clusters into soluble monomeric complexes.
Module 3: Temperature Management for Weinreb Amides
User Question: Do I really need to run this reaction at -78°C? The solubility is killing my yield.
Technical Resolution: No. Unlike acid chlorides or esters, Weinreb amides are exceptionally stable against over-addition (double alkylation) because the stable tetrahedral intermediate prevents the ketone from forming until the acidic workup.
Optimization Steps:
-
Raise Temperature: You can safely perform Grignard or Organolithium additions to Compound A at 0°C or even Room Temperature in many cases.
-
Benefit: At 0°C, the solubility of Compound A in THF or 2-MeTHF is exponentially higher than at -78°C, likely resolving your precipitation issue immediately without changing solvents.
-
Caution: If you are performing a Lithium-Halogen Exchange on the bromine (at position 3) rather than attacking the amide, you must stay below -60°C to prevent the "aryl anion" from attacking its own amide tail (self-immolation).
Module 4: Workflow Decision Tree
Use this logic flow to determine the correct solubility fix based on your specific reaction type.
Figure 2: Decision matrix for selecting the appropriate solubility enhancement strategy based on reaction intent.
References & Validated Sources
-
2-MeTHF vs. THF: Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[1] ChemSusChem, 2012.
-
Validates the superior solubility and workup characteristics of 2-MeTHF for organometallics.
-
-
LiCl Solubilization (Turbo Grignard): Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004.
-
The authoritative source on using LiCl to break up aggregates and improve solubility.
-
-
Weinreb Amide Stability: Nahm, S., & Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981.
-
Foundational text confirming stability at higher temperatures (0°C to RT).
-
-
Green Solvent Selection: Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 2016.
-
Provides environmental and physical property data supporting solvent switching.
-
Sources
Technical Support Center: Preventing Debromination in Coupling Reactions
[1]
Status: Active Operator: Senior Application Scientist (Ph.D., Process Chemistry) Ticket ID: #DEBROM-001
Welcome to the Advanced Troubleshooting Hub
You are likely here because your LCMS trace shows a significant peak at [M-Br+H] . You attempted a cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, or Negishi), but instead of forming a C-C or C-N bond, your aryl halide simply "reduced" to the parent arene.
This is Hydrodehalogenation (often called debromination). It is not random; it is a mechanistic competition. To stop it, we must shift the kinetic favorability back toward the desired reductive elimination.
Module 1: Diagnostic Triage (The "Why" Analysis)
User Question: I see the reduced byproduct (Ar-H). Is my starting material reacting with water?
Technical Analysis: Rarely. Aryl bromides are stable to water. The reduction is occurring on the Palladium metal center.[1] This is a "Hydride Hijack."
The Mechanism of Failure:
-
Oxidative Addition (OA): Your Pd(0) successfully inserts into the Ar-Br bond. This is good.
-
The Fork in the Road:
-
Path A (Desired): The intermediate undergoes transmetallation (Suzuki) or amine binding (Buchwald), followed by reductive elimination to form the product.
-
Path B (Failure): A "hydride source" in your media intercepts the Pd(II) intermediate. The complex undergoes
-hydride elimination or ligand exchange to form L-Pd(Ar)(H). -
Result: Rapid reductive elimination releases Ar-H (debrominated byproduct) and regenerates Pd(0).
-
Visualizing the Competition:
Caption: The kinetic competition between the desired coupling cycle (Path A) and the parasitic hydrodehalogenation cycle (Path B).
Module 2: The "Hidden" Hydride Sources
Technical Analysis: You likely added them unknowingly via your solvent or base choice.
1. The "Protic Solvent" Trap (Alcohols) If you use Isopropanol (IPA), Ethanol, or even trace amounts of secondary alcohols, you are inviting trouble.
-
Mechanism: Palladium alkoxides (formed from the base) undergo
-hydride elimination . -
Example: Isopropoxide coordinates to Pd
eliminates acetone leaves a Pd-Hydride.
2. The DMF/DMA Decomposition DMF is not inert at high temperatures (>100°C) or in the presence of strong bases.
-
Mechanism: DMF decomposes to dimethylamine and carbon monoxide. The formate impurities or the amine itself can act as a hydride donor [1].
3. The Base Factor Alkoxide bases (NaOEt, KOtBu) are dual-threats: they are strong bases and reducing agents.
Data Table: Risk Factors in Reagent Selection
| Reagent Class | High Risk (Promotes Debromination) | Low Risk (Safe Choice) | Why? |
| Solvent | DMF, DMA, Isopropanol, Ethanol | Toluene, Dioxane, THF, Acetonitrile | Amides/Alcohols act as hydride donors via decomposition or |
| Base | NaOEt, NaOMe, KOtBu | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | Alkoxides facilitate |
| Temp | >100°C | 40°C - 80°C | High heat accelerates DMF decomposition and the activation energy of dehalogenation. |
Module 3: Catalyst Engineering (The "Speed" Fix)
User Question: I cannot change my solvent due to solubility. How do I save the reaction?
Technical Analysis:
If you can't remove the hydride source, you must outrun it. You need to accelerate the rate of Transmetallation and Reductive Elimination (
The Solution: Bulky, Electron-Rich Ligands Standard ligands like PPh3 are often too slow for challenging substrates, allowing the Pd intermediate to "loiter" and get reduced.
-
Buchwald Ligands (Dialkylbiaryl phosphines):
-
XPhos / SPhos: Excellent for Suzuki. The bulk facilitates rapid reductive elimination [2].
-
BrettPhos / RuPhos: The gold standard for Buchwald-Hartwig amination to prevent reduction of the aryl halide [3].
-
Protocol Adjustment: Switch from Pd(PPh3)4 or Pd(dppf)Cl2 to a pre-formed catalyst system like XPhos Pd G2 or Pd(OAc)2 + SPhos (1:2 ratio) .
Module 4: Troubleshooting Workflow & Protocols
User Question: What is the step-by-step fix?
Decision Tree:
Caption: Logic flow for isolating the root cause of hydrodehalogenation.
The "Safe Mode" Protocol (Suzuki-Miyaura)
Use this when standard conditions fail due to debromination.
-
Solvent System: 1,4-Dioxane / Water (4:1 ratio). Avoids amide decomposition.[2]
-
Base: Potassium Phosphate Tribasic (
), 2.0 - 3.0 equivalents. Non-reducing. -
Catalyst: XPhos Pd G2 (1-3 mol%). Fast turnover.
-
Temperature: 60°C - 80°C. Do not reflux unless necessary.
-
Degassing: Sparge with Argon for 15 mins. Oxygen can promote homocoupling, which depletes boronic acid and leaves the Pd intermediate vulnerable to reduction.
Note on Poly-halogenated Substrates: If your molecule has both -I and -Br, and you want to couple at -I but are seeing -Br reduction:
-
Use Pd(PPh3)4 at room temperature.
-
The rate of oxidative addition for I vs Br is large enough at low temp (I >> Br). High temp narrows this gap, leading to "scrambling" and reduction [4].
References
-
Mechanism of DMF Decomposition
-
Ligand Effects (Suzuki)
- Title: Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure
- Source: Journal of the American Chemical Society (Barder/Buchwald)
-
URL:[Link]
-
Ligand Effects (Buchwald-Hartwig)
- Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amin
- Source: ACS Omega
-
URL:[Link]
-
Selectivity in Polyhalogenated Systems
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sci-Hub. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides / Organometallics, 2011 [sci-hub.box]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Reaction Optimization for 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide
Introduction: The Stability-Reactivity Paradox
You are working with 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide . This is not a standard Weinreb amide; it is a poly-functionalized electrophile. Successful conversion of this reagent to a ketone requires navigating a specific thermodynamic window.
The presence of the 2-Fluoro and 3-Bromo substituents introduces two competing failure modes that are strictly temperature-dependent:
-
Lithium-Halogen Exchange (The "Bromo" Risk): At temperatures > -78°C, organolithium reagents will exchange with the C3-Bromine rather than attack the carbonyl, leading to polymerization or debrominated byproducts.
-
Inductive Activation (The "Fluoro" Advantage): The C2-Fluorine atom inductively withdraws electron density from the carbonyl, making it more electrophilic than a standard benzamide. This allows for nucleophilic attack at lower temperatures, permitting milder conditions that preserve the bromine.
This guide provides the operational parameters to exploit the fluorine activation while neutralizing the bromine risk.
Module 1: Mechanistic Thermodynamics
To control the reaction, you must visualize the "Chelation Lock." The success of Weinreb chemistry relies on the formation of a stable 5-membered cyclic tetrahedral intermediate.[1][2]
The Chelation Lock Mechanism
Unlike standard esters or acid chlorides, the Weinreb amide does not eject the leaving group immediately upon nucleophilic attack. Instead, the metal (Mg or Li) coordinates between the carbonyl oxygen and the methoxy oxygen. This "lock" is stable at low temperatures and prevents the addition of a second equivalent of nucleophile (which would lead to over-addition and alcohol formation).[3]
Figure 1: The "Chelation Lock" mechanism. Stability of the blue hexagonal intermediate is the primary objective of temperature control.
Module 2: Troubleshooting Guide
Use this decision matrix to diagnose yield failures.
Symptom: Debromination (Loss of 3-Br)
-
Observation: Mass spec shows product mass M-79/81 (replaced by H).
-
Root Cause: Metal-Halogen Exchange. You likely used an organolithium reagent (e.g., n-BuLi) at temperatures above -78°C. The Lithium exchanged with the Bromine faster than it attacked the amide.
-
Corrective Action:
-
Switch to Grignard reagents (R-MgBr) . Magnesium is far less prone to exchange with aryl bromides at 0°C than Lithium.
-
If R-Li is mandatory, cool to -90°C (using MeOH/N2 slush) and add the Weinreb amide to the lithiate, not vice versa.
-
Symptom: Starting Material Recovery (No Reaction)
-
Observation: TLC shows only starting amide after 2 hours.
-
Root Cause: Chelation Failure. The reaction temperature was too low for the specific steric bulk of your nucleophile, or the solvent (usually ether/THF) was not dry, quenching the reagent.
-
Corrective Action:
-
The 2-Fluoro substituent activates the ring, so reactivity should be high.
-
Warm the reaction from -78°C to 0°C . The chelated intermediate is stable at 0°C.[4]
-
Symptom: Formation of Tertiary Alcohol[5]
-
Observation: Product mass corresponds to double addition of the nucleophile.
-
Root Cause: Chelate Collapse. The tetrahedral intermediate broke down during the reaction, likely due to a temperature spike or insufficient Lewis acidity of the metal cation.
-
Corrective Action: Ensure the reaction remains strictly < 5°C during addition. Do not let the exotherm run away.
Module 3: Optimized Experimental Protocol
Objective: Synthesis of a ketone from 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide using a Grignard reagent.
Reagent Compatibility Table:
| Parameter | Organolithium (R-Li) | Grignard (R-MgX) | Recommendation |
| Reaction Temp | Strictly -78°C | 0°C to RT | Grignard (0°C) |
| 3-Br Stability | Poor (High Exchange Risk) | Excellent (Stable) | Grignard |
| Solvent | THF / Hexanes | THF / Et2O | THF (Essential for chelation) |
| Stoichiometry | 1.1 - 1.2 equiv | 1.2 - 1.5 equiv | 1.3 equiv |
Step-by-Step SOP
-
Setup: Flame-dry a 2-neck round bottom flask under Argon. Add 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide (1.0 equiv).
-
Solvation: Dissolve in anhydrous THF (0.2 M concentration). The oxygen atoms in THF assist in stabilizing the magnesium chelate.
-
Cooling: Cool the solution to 0°C using an ice/water bath.
-
Note: Unlike non-fluorinated analogs which might require RT, the 2-F activation allows smooth addition at 0°C, maximizing safety for the 3-Br group.
-
-
Addition: Add the Grignard reagent (1.3 equiv) dropwise over 20 minutes.
-
Critical Checkpoint: Monitor internal temperature. Do not allow T > 5°C.
-
-
Incubation: Stir at 0°C for 1 hour. Monitor by TLC.
-
Visual Cue: The solution often turns a light yellow/orange.
-
-
Quench (The Danger Zone):
-
Workup: Extract with EtOAc, wash with brine, dry over MgSO4.
Module 4: Logical Workflow (Visualized)
Follow this logic to determine your temperature strategy.
Figure 2: Decision Matrix for Nucleophile Selection. Note the high risk associated with Organolithiums due to the bromine substituent.
Frequently Asked Questions (FAQs)
Q: Can I run this reaction at reflux to speed it up? A: Absolutely not. Heating destroys the stability of the tetrahedral chelate. If the chelate collapses before the quench while excess nucleophile is present, the nucleophile will attack the resulting ketone, yielding a tertiary alcohol (over-addition). Keep T < 25°C at all times.
Q: I must use an Organolithium reagent (R-Li) because my nucleophile is not available as a Grignard. How do I save the Bromine? A: You must rely on kinetics. Lithium-halogen exchange is fast, but nucleophilic attack on the Weinreb amide is also fast.
-
Cool to -78°C .
-
Pre-cool your R-Li solution.
-
Perform a "reverse addition" if possible (add R-Li to the Amide) to keep the Amide in excess until the end.
-
Quench immediately upon completion.
Q: Does the 2-Fluoro group interfere with the chelation? A: Generally, no. While ortho-substituents can cause steric hindrance, Fluorine is small (Van der Waals radius similar to H). Its primary effect is electronic (inductive withdrawal), which actually makes the carbonyl carbon more susceptible to nucleophilic attack, potentially increasing the reaction rate compared to the non-fluorinated analog.
References
-
Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents."[5] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[5]
-
Knochel, P.; Dohle, W.; Gommermann, N.; Kneisel, F. F.; Kopp, F.; Korn, T.; Sapountzis, I.; Vu, V. A. "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange." Angewandte Chemie International Edition, 2003 , 42(36), 4302–4320.
- Bommhardt, A. et al. "Weinreb Amides: A Review of Their Synthesis and Applications." Beilstein Journal of Organic Chemistry, 2021, 17, 2345–2367.
Sources
Technical Support Center: Stability & Handling of 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide
Executive Summary: The "Ortho-Fluoro" Vulnerability
You are likely working with 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide as a scaffold for synthesizing aryl ketones or as a coupling partner in cross-coupling reactions. While Weinreb amides are canonically described as stable intermediates, this specific derivative possesses a critical structural vulnerability: the 2-fluoro substituent .
The ortho-fluorine atom exerts a strong inductive effect ($ -I
This guide details the stability profile of this molecule, troubleshooting common degradation pathways, and provides validated protocols for its handling.
Part 1: Base Compatibility Matrix
Use this table to select reagents for your next step. The "Risk Factor" indicates the likelihood of side reactions.
| Base Class | Specific Reagents | Risk Factor | Primary Degradation Pathway | Recommendation |
| Non-Nucleophilic Organic | DIPEA (Hünig's Base), TEA, 2,6-Lutidine | Low | None (Stable indefinitely at RT) | Preferred for standard handling and mild couplings. |
| Weak Inorganic | Low/Med | Hydrolysis (slow, requires heat + water) | Safe for Suzuki/Buchwald couplings if | |
| Hydroxides | LiOH, NaOH, KOH | High | Hydrolysis (Saponification) to acid | Avoid unless intentionally hydrolyzing. The 2-F group accelerates this 10-100x vs. Ph-CON(OMe)Me. |
| Alkoxides | NaOMe, NaOtBu, KOEt | Critical | DO NOT USE. Will rapidly form the 2-alkoxy ether byproduct. | |
| Organolithiums | n-BuLi, t-BuLi | Critical | Li-Halogen Exchange (at Br) | Must perform at |
Part 2: Troubleshooting Guide (Q&A)
Q1: I attempted a Suzuki coupling using NaOtBu as the base, but I observe a new spot on TLC that is NOT my product. What happened?
Diagnosis: You likely triggered a Nucleophilic Aromatic Substitution (
Q2: During ketone synthesis with a Grignard reagent, I see significant starting material remaining even after 2 hours. Should I heat it?
Diagnosis: Do NOT heat. The Mechanism: The stability of the Weinreb amide reaction relies on the formation of a stable 5-membered chelate between the metal (Mg/Li) and the two oxygens. This intermediate prevents over-addition.[1] If you heat the reaction, you risk:
-
Breaking the chelate, leading to over-addition (tertiary alcohol formation).
-
Promoting attack at the 2-F position (if the Grignard is nucleophilic enough).
-
Promoting Li/Mg-Halogen exchange at the 3-Br position. Solution: Ensure your Grignard reagent is fresh (titrate it). If reactivity is low, warm slowly to
, but never reflux.
Q3: I tried to hydrolyze the amide to the acid using NaOH, but the reaction turned black and the yield is poor.
Diagnosis: Competitive decomposition via
Part 3: Degradation Pathways Visualization
The following diagram maps the specific chemical fates of 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide based on the base environment.
Figure 1: Chemoselectivity of base-mediated degradation pathways. Note the competition between Carbonyl attack (Red) and Ring attack (Yellow).
Part 4: Validated Experimental Protocols
Protocol A: Safe Handling for Cross-Coupling (Suzuki/Buchwald)
Use this protocol to preserve the Weinreb amide and the C-F bond during catalytic coupling at the C-Br site.
-
Solvent System: Use 1,4-Dioxane or Toluene/Water (4:1). Avoid DMF if using carbonate bases at high temperatures (
) to minimize risk. -
Base Selection: Use Potassium Phosphate Tribasic (
) (2.0 equiv).-
Why: It is bulky and poorly soluble in organic solvents, acting as a heterogeneous base. This minimizes the concentration of dissolved nucleophile available to attack the 2-F position [1].
-
-
Temperature: Limit heating to
. -
Monitoring: Monitor by HPLC/UPLC.
-
Checkpoint: If you see a peak with Mass =
(loss of F, gain of OH) or , abort heating immediately.
-
Protocol B: Ketone Synthesis (Grignard Addition)
Designed to prevent Li-Halogen exchange at the 3-Br position.
-
Preparation: Flame-dry all glassware. Maintain inert atmosphere (
or Ar). -
Temperature Control: Cool the Weinreb amide solution (in THF) to
or .-
Note: Standard Weinreb protocols suggest
. However, the presence of the 3-Bromo substituent requires lower temperatures to suppress Metal-Halogen exchange [2].
-
-
Addition: Add the Grignard reagent (R-MgBr) dropwise.
-
Quench: Quench with saturated
at low temperature. Do not allow the mixture to warm to RT before quenching.-
Why: The tetrahedral intermediate is stable cold.[2] Warming with active Mg species present can induce side reactions on the electron-deficient ring.
-
References
-
Liu, C. Y., & Knochel, P. (2006). Preparation of Polyfunctional Arylmagnesium Reagents by the Addition of Magnesium Arylates to Functionalized Aryl Halides. Journal of Organic Chemistry. [Link][3]
-
Nahm, S., & Weinreb, S. M. (1981).[4] N-methoxy-N-methylamides as effective acylating agents.[5] Tetrahedron Letters. [Link]
-
Roh, Y., et al. (2006). Practical Synthesis of Aromatic Ethers by SNAr of Fluorobenzenes with Alkoxides. Tetrahedron Letters. [Link]
-
Bunnett, J. F. (1951). Mechanism and reactivity in aromatic nucleophilic substitution reactions. Chemical Reviews. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide: 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide vs. 3-bromo-2-fluorobenzoyl chloride in Advanced Synthesis
In the landscape of modern drug discovery and complex molecule synthesis, the choice of an acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall synthetic strategy. The 3-bromo-2-fluorobenzoyl scaffold is a valuable building block, with the fluorine atom often enhancing metabolic stability and the bromine atom serving as a versatile handle for cross-coupling reactions.[1] This guide provides an in-depth comparison of two common precursors for introducing this scaffold: the highly reactive 3-bromo-2-fluorobenzoyl chloride and the more nuanced 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide , a Weinreb-Nahm amide.
This analysis moves beyond a simple datasheet comparison, offering field-proven insights into the causality behind experimental choices, ensuring that the protocols described are robust and self-validating.
Physicochemical Properties: A Tale of Two Reagents
A foundational understanding of the physical properties of these reagents informs their handling, storage, and application. The acyl chloride is a reactive liquid, whereas the Weinreb amide is typically a stable, crystalline solid, a seemingly minor difference that has significant implications for laboratory practice.
| Property | 3-bromo-2-fluorobenzoyl chloride | 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide |
| Molecular Formula | C₇H₃BrClFO | C₉H₉BrFNO₂ |
| Molecular Weight | 237.45 g/mol [2] | 262.08 g/mol |
| Appearance | Colorless to light yellow liquid | White to off-white solid |
| Boiling Point | ~116-118 °C at 17 mmHg (for 3-bromobenzyl chloride) | Not readily available (high boiling point) |
| Melting Point | Not applicable | ~125-129 °C (for 4-bromo-2-fluoro-N-methylbenzamide)[3] |
| Stability | Highly moisture-sensitive, corrosive.[4] | Generally stable, bench-top tolerant for short periods.[3] |
| Handling | Requires inert atmosphere; reacts with protic solvents.[4] | Easier to handle and weigh; less sensitive to atmospheric moisture. |
Reactivity and Selectivity: The Core Divergence
The fundamental difference between these two reagents lies in their reactivity towards nucleophiles, a distinction governed by the nature of the leaving group and the stability of the reaction intermediate.
3-bromo-2-fluorobenzoyl chloride: The Challenge of Over-Addition
Acyl chlorides are among the most reactive carboxylic acid derivatives.[5] The electron-withdrawing nature of both the chlorine and oxygen atoms renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[6]
When reacting with potent organometallic nucleophiles like Grignard or organolithium reagents, the initial product is a ketone. However, this ketone is itself highly reactive towards the organometallic reagent present in the reaction mixture. This often leads to a second nucleophilic addition, resulting in the formation of a tertiary alcohol as an undesired byproduct.[7][8] This "over-addition" problem can be difficult to control, even with careful stoichiometry and low temperatures.
Caption: Controlled ketone synthesis via a stable Weinreb amide intermediate.
Experimental Workflow: A Practical Comparison
The synthesis of these reagents and their subsequent use in a reaction highlights the practical differences in their handling and protocol complexity. The Weinreb amide can be readily synthesized from the corresponding carboxylic acid or, more commonly, from the acyl chloride itself. [9][10]
Caption: Comparative synthetic workflows.
Protocol 1: Synthesis of 1-(3-bromo-2-fluorophenyl)propan-1-one via Acyl Chloride
-
Objective: To synthesize the target ketone using the acyl chloride while mitigating over-addition. This protocol uses an organocuprate reagent.
-
Step 1: Preparation of Gilman Reagent. In a flame-dried flask under argon, copper(I) iodide (1.0 eq) is suspended in anhydrous THF at -78 °C. Ethyl lithium (2.0 eq) is added dropwise, and the mixture is stirred until a clear, colorless solution of lithium diethylcuprate is formed.
-
Step 2: Acylation. 3-bromo-2-fluorobenzoyl chloride (1.0 eq), dissolved in anhydrous THF, is added slowly to the Gilman reagent at -78 °C. The reaction is maintained at this temperature for 1-2 hours.
-
Step 3: Quench and Workup. The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature and extracted with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Step 4: Purification. The crude product is purified by flash column chromatography on silica gel to yield the desired ketone.
-
Causality: The use of a less nucleophilic organocuprate is essential to prevent the secondary addition to the newly formed ketone. The low temperature is critical for maintaining the stability of the organometallic reagent and controlling reactivity.
Protocol 2: Synthesis of 1-(3-bromo-2-fluorophenyl)propan-1-one via Weinreb Amide
-
Objective: To demonstrate the straightforward synthesis of the target ketone using the Weinreb amide and a common Grignard reagent.
-
Step 1: Acylation. In a flame-dried flask under argon, 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide (1.0 eq) is dissolved in anhydrous THF. The solution is cooled to 0 °C. Ethylmagnesium bromide (1.1 eq, as a solution in THF) is added dropwise. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for an additional hour.
-
Step 2: Quench and Workup. The reaction is cooled back to 0 °C and quenched by the slow addition of 1 M HCl. The mixture is stirred for 30 minutes, then extracted with ethyl acetate. The organic layers are combined, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Step 3: Purification. The crude product is typically of high purity, but can be further purified by flash column chromatography if necessary.
-
Causality: The protocol is operationally simpler than the acyl chloride route. It allows the use of a readily available and highly reactive Grignard reagent without the risk of over-addition, thanks to the stability of the chelated intermediate. The reaction can often be run at a more convenient temperature (0 °C to room temperature).
Summary and Recommendations
The choice between 3-bromo-2-fluorobenzoyl chloride and its corresponding Weinreb amide is a strategic one, guided by the specific requirements of the synthetic target and the desired operational simplicity.
| Feature | 3-bromo-2-fluorobenzoyl chloride | 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide |
| Reactivity | Very High | Moderate |
| Selectivity | Prone to over-addition with strong nucleophiles (Grignards, organolithiums). [7][8] | Excellent selectivity for ketone formation with a wide range of nucleophiles. [11][10] |
| Substrate Scope | Requires careful selection of less reactive nucleophiles (e.g., organocuprates) for ketone synthesis. [12][13] | Broadly compatible with Grignards, organolithiums, and other nucleophiles. Tolerates more functional groups. |
| Stability & Handling | Corrosive, moisture-sensitive, requires inert atmosphere. [4] | Typically a stable, crystalline solid, easy to handle and purify. |
| Ideal Use Cases | Ester and amide formation; when the high reactivity is necessary and can be controlled. | Reliable and high-yield synthesis of ketones, especially in complex molecules with sensitive functional groups. |
For drug development professionals and researchers focused on the efficient and reliable construction of complex molecular architectures, the 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide is often the superior choice. Its predictable reactivity, operational simplicity, and inherent mechanism for preventing over-addition make it a trustworthy and authoritative tool in the synthetic chemist's arsenal. While the acyl chloride remains a valuable reagent for certain transformations, the Weinreb amide provides a more controlled and often higher-yielding pathway to the critical ketone intermediate.
References
- Ningbo Innopharmchem Co., Ltd. The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis.
- El-Malah, A. A., & Al-Mahmoudy, A. M. M. (2020). Synthesis of Weinreb and their Derivatives (A-Review).
- Wikipedia. (n.d.). Weinreb ketone synthesis.
- El-Malah, A. A., & Al-Mahmoudy, A. M. M. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review).
- Chemistry Steps. (n.d.). Conversion of Acid Chlorides to Ketones.
- Sciencemadness Discussion Board. (2020). Acyl chlorides stability.
- Current Protocols in Nucleic Acid Chemistry. (n.d.). Weinreb amides.
- ChemicalBook. (2025). 4-Bromo-2-fluoro-N-methylbenzamide.
- Chemistry LibreTexts. (2024).
- Chemistry LibreTexts. (2024). Preparing Aldehydes and Ketones.
- Chemistry LibreTexts. (2019). Reactions of Acid Chlorides.
- Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
- CK-12 Foundation. (2026).
- PubChem. (n.d.). 4-Bromo-2-fluorobenzoyl chloride.
- Sigma-Aldrich. (n.d.). 3-Bromobenzyl chloride.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-Bromo-2-fluorobenzoyl chloride | C7H3BrClFO | CID 2734026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]
- 4. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Conversion of Acid Chlorides to Ketones - Chemistry Steps [chemistrysteps.com]
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- 10. Weinreb amides [pubsapp.acs.org]
- 11. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
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- 13. CK12-Foundation [flexbooks.ck12.org]
A Comparative Guide to the Synthesis of 3-Bromo-2-Fluorophenyl Ketones
Introduction
3-Bromo-2-fluorophenyl ketones are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The specific arrangement of the bromo, fluoro, and keto functionalities on the phenyl ring provides a versatile scaffold for further chemical modification, particularly through transition-metal-catalyzed cross-coupling reactions. The selection of an appropriate synthetic route is critical and depends on factors such as starting material availability, desired scale, cost, and tolerance of functional groups.
This guide provides an in-depth comparison of alternative methods for the synthesis of 3-bromo-2-fluorophenyl ketones. We will move beyond simple procedural lists to explore the underlying chemical principles, compare performance based on experimental data, and provide detailed protocols to ensure reproducibility.
Method 1: Electrophilic Aromatic Substitution via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds and synthesizing aryl ketones.[1] This method involves the reaction of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[2][3]
Synthetic Strategy & Mechanistic Considerations
The most direct approach involves the acylation of 1-bromo-2-fluorobenzene. The regiochemical outcome of this reaction is dictated by the competing directing effects of the fluorine and bromine substituents. Fluorine is a weakly activating, ortho, para-directing group, while bromine is a deactivating, ortho, para-directing group. The acylation is expected to occur at the positions most activated and sterically accessible. The primary challenge is achieving selectivity for the desired C3 position.
The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from the acyl chloride and a Lewis acid like aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄).[2][4] This electrophile is then attacked by the electron-rich aromatic ring.
Figure 1: General workflow for Friedel-Crafts Acylation.
Performance and Limitations
While conceptually straightforward, this method often suffers from poor regioselectivity, leading to a mixture of isomers and subsequent purification challenges. The strong Lewis acids required can also be incompatible with sensitive functional groups.
| Parameter | Description | Reference |
| Starting Material | 1-Bromo-2-fluorobenzene | - |
| Key Reagents | Acyl chloride (e.g., Acetyl chloride), Lewis Acid (e.g., AlCl₃, TiCl₄) | [2][5] |
| Typical Yields | Variable, often moderate to low for the desired isomer due to mixtures. | [5] |
| Advantages | Utilizes readily available starting materials; conceptually simple. | [1] |
| Disadvantages | Poor regioselectivity; harsh reaction conditions; formation of byproducts. | [5] |
Experimental Protocol: Synthesis of 3-Bromoacetophenone (Analogous Procedure)
This protocol for a related compound illustrates the general conditions.[5] Modification for 1-bromo-2-fluorobenzene would be necessary, with careful analysis of the product mixture.
-
To a stirred mixture of anhydrous aluminum chloride (1.2 eq) in a suitable solvent (e.g., dichloromethane or nitrobenzene), add the acyl chloride (1.1 eq) at 0°C.
-
Allow the mixture to stir for 15-30 minutes to form the acylium ion complex.
-
Add 1-bromo-2-fluorobenzene (1.0 eq) dropwise, maintaining the temperature below 5°C.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water, brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product must be purified by column chromatography or fractional distillation to isolate the 3-bromo-2-fluorophenyl ketone isomer.
Method 2: Acylation via Organometallic Reagents (Grignard Reaction)
This approach offers superior regioselectivity by pre-forming a nucleophilic organometallic species at the desired position, which then reacts with an acylating agent. The Grignard reaction is a classic example of this strategy.[6][7]
Synthetic Strategy & Mechanistic Considerations
The synthesis begins with 1,3-dibromo-2-fluorobenzene. A Grignard reagent is formed selectively at one of the bromine-bearing carbons. The C1 position is generally more reactive than the C3 position for Grignard formation. The resulting 3-bromo-2-fluorophenylmagnesium bromide is a potent nucleophile.[6]
This organometallic intermediate is then treated with an acylating agent, such as an acyl chloride or an ester. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the acylating agent. A critical consideration is that the initial ketone product can be further attacked by a second equivalent of the Grignard reagent to form a tertiary alcohol.[8][9] To prevent this, the reaction is typically run at low temperatures and the acylating agent is added slowly to the Grignard reagent.
Figure 2: Workflow for Grignard-based ketone synthesis.
Performance and Limitations
This method provides excellent regiocontrol. The primary limitations are the need for strictly anhydrous conditions, as Grignard reagents react readily with water, and the potential for over-addition to form tertiary alcohol byproducts.[7]
| Parameter | Description | Reference |
| Starting Material | 1,3-Dibromo-2-fluorobenzene | - |
| Key Reagents | Magnesium turnings, acyl chloride, anhydrous ether or THF | [6] |
| Typical Yields | Good to excellent (60-85%), depending on control of over-addition. | [10] |
| Advantages | Excellent regioselectivity; well-established and reliable method. | [6] |
| Disadvantages | Requires strictly anhydrous conditions; risk of forming tertiary alcohol byproduct. | [7][8] |
Experimental Protocol: General Grignard Reagent Formation and Acylation
-
Grignard Formation: Add magnesium turnings (1.2 eq) to a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon). Add anhydrous diethyl ether or THF. Add a small portion of a solution of 1,3-dibromo-2-fluorobenzene (1.0 eq) in the same anhydrous solvent. The reaction is initiated, if necessary, by gentle warming or the addition of a crystal of iodine. Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After addition is complete, continue to stir until most of the magnesium is consumed.[6]
-
Acylation: Cool the freshly prepared Grignard reagent solution to -78°C. Slowly add a solution of the acyl chloride (1.0 eq) in anhydrous THF dropwise via a syringe pump.
-
Stir the reaction at low temperature for 1-2 hours after the addition is complete.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Method 3: Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings by using a directing metalation group (DMG) to guide a strong base to deprotonate the adjacent ortho position.[11]
Synthetic Strategy & Mechanistic Considerations
In the context of synthesizing 3-bromo-2-fluorophenyl ketones, the most logical starting material is 1-bromo-2-fluorobenzene. The C-H bond at the C3 position, situated between the electron-withdrawing fluorine and bromine atoms, is the most acidic proton on the ring. This inherent acidity allows for direct deprotonation using a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), without the need for a classical directing group.[12]
The resulting 3-bromo-2-fluorophenyllithium is a highly reactive nucleophile. This intermediate is generated in situ at low temperatures and then quenched with an appropriate acylating electrophile (e.g., an acyl chloride or a Weinreb amide) to yield the target ketone with high regioselectivity.
Figure 3: Synthetic pathway via Directed ortho-Metalation.
Performance and Limitations
This method offers a direct and highly regioselective route. However, it requires cryogenic temperatures to control the stability of the highly reactive aryllithium intermediate and prevent side reactions. The choice of electrophile is also crucial to avoid over-addition.
| Parameter | Description | Reference |
| Starting Material | 1-Bromo-2-fluorobenzene | - |
| Key Reagents | Strong organolithium base (n-BuLi, s-BuLi, LDA), acylating agent | [12][13] |
| Typical Yields | Good (65-90%). | - |
| Advantages | High regioselectivity; direct functionalization of a C-H bond. | [11] |
| Disadvantages | Requires cryogenic temperatures (-78°C); sensitive to moisture and air. | [12] |
Experimental Protocol: Directed Lithiation and Acylation
-
To a solution of 1-bromo-2-fluorobenzene (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere, cool the mixture to -78°C.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, ensuring the internal temperature does not rise significantly.
-
Stir the resulting solution at -78°C for 1 hour to ensure complete formation of the aryllithium species.
-
Add the acylating agent (1.2 eq, e.g., N-methoxy-N-methylacetamide) dropwise as a solution in anhydrous THF.
-
Continue stirring at -78°C for 2-3 hours.
-
Quench the reaction at low temperature with saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature, then extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify via silica gel chromatography.
Method 4: Palladium-Catalyzed Acylative Cross-Coupling
Modern synthetic chemistry heavily relies on transition-metal catalysis, and palladium-catalyzed cross-coupling reactions provide a powerful and versatile method for constructing C-C bonds with high functional group tolerance.[14]
Synthetic Strategy & Mechanistic Considerations
A highly effective strategy is the Suzuki-Miyaura coupling between a 3-bromo-2-fluorophenylboronic acid (or its ester equivalent) and an acyl chloride.[15] This approach requires the prior synthesis of the boronic acid, but the subsequent coupling step is often high-yielding and tolerant of a wide range of functional groups.
The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the acyl chloride to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments (acyl and aryl) couple and are eliminated from the palladium center, forming the ketone product and regenerating the Pd(0) catalyst.
Figure 4: Catalytic cycle for acylative Suzuki-Miyaura coupling.
Performance and Limitations
This method is distinguished by its excellent functional group tolerance and generally high yields. The main drawback is the need to prepare the organoboron starting material in a separate step. However, a variety of boronic acids are commercially available or can be synthesized through established procedures like lithiation-borylation.[16][17]
| Parameter | Description | Reference |
| Starting Materials | 3-Bromo-2-fluorophenylboronic acid, acyl chloride | [18] |
| Key Reagents | Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, CsF) | [19][20] |
| Typical Yields | Very good to excellent (75-95%). | [21] |
| Advantages | High yields; excellent functional group tolerance; mild reaction conditions. | [14] |
| Disadvantages | Requires synthesis of the organoboron reagent; cost of palladium catalyst. | - |
Experimental Protocol: Acylative Suzuki-Miyaura Coupling
-
In a reaction vessel, combine 3-bromo-2-fluorophenylboronic acid (1.0 eq), the acyl chloride (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2.0 eq).
-
Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and water.
-
Degas the mixture by bubbling an inert gas (e.g., Argon) through it for 15-20 minutes.
-
Heat the reaction mixture, typically to 80-100°C, and stir for several hours until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Conclusion and Method Comparison
The optimal method for synthesizing 3-bromo-2-fluorophenyl ketones is highly dependent on the specific requirements of the researcher and the project.
| Method | Regioselectivity | Conditions | Key Advantage | Key Disadvantage |
| Friedel-Crafts Acylation | Poor | Harsh (Lewis Acids) | Inexpensive starting materials | Product mixtures, difficult purification |
| Grignard Reaction | Excellent | Strictly Anhydrous | High regioselectivity | Over-addition risk, moisture sensitive |
| Directed ortho-Metalation | Excellent | Cryogenic (-78°C) | Direct C-H functionalization | Requires very low temperatures |
| Pd-Catalyzed Coupling | Excellent | Mild | High yield, functional group tolerance | Requires pre-functionalized substrate |
For rapid, small-scale synthesis where high purity and yield are paramount, Directed ortho-Metalation offers the most direct route from a simple precursor. For larger-scale syntheses where robustness and functional group tolerance are key, the Palladium-Catalyzed Suzuki Coupling is often the superior choice, despite the need for an additional step to prepare the boronic acid. The Grignard reaction remains a reliable and cost-effective method if anhydrous conditions can be strictly maintained and over-addition is carefully controlled. The Friedel-Crafts acylation is generally the least preferred method for this specific target due to the high likelihood of forming isomeric mixtures.
References
-
ResearchGate. (n.d.). Synthesis of 3-bromo derivatives of flavones. Retrieved from [Link]
- Google Patents. (2019). CN110305018A - A kind of preparation method of 3-bromo-2-fluoronitrobenzene.
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University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-bromothiophene. Retrieved from [Link]
- Google Patents. (2022). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
- Google Patents. (2013). CN103214328B - Synthesis method for alpha-bromo-aromatic ketone compounds.
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Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]
-
National Institutes of Health. (2021). An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques. Retrieved from [Link]
- Google Patents. (2019). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
-
ACS Publications. (2014). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2022). Visible-Light Photoredox-Induced and Copper-Catalyzed Trifluoromethoxylation of Diaryliodonium Tetrafluoroborates. The Journal of Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
University of Bristol. (n.d.). Lithiation-Borylation in Synthesis. Retrieved from [Link]
-
ACS Publications. (2010). Pd-Catalyzed Decarboxylative Cross Coupling of Potassium Polyfluorobenzoates with Aryl Bromides, Chlorides, and Triflates. Organic Letters. Retrieved from [Link]
-
SciSpace. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Retrieved from [Link]
-
American Chemical Society. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. Retrieved from [Link]
-
YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2021). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2008). Decarboxylative Cross-Coupling. Retrieved from [Link]
-
MDPI. (2022). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2014). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Retrieved from [Link]
-
YouTube. (2023). Friedel-Crafts Acylation; Reductions of Aryl Ketones. Retrieved from [Link]
-
MDPI. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. Retrieved from [Link]
-
National Institutes of Health. (2022). Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetophenone, 3-bromo. Retrieved from [Link]
-
University of Michigan. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Lithiation-Borylation Methodology and Its Application in Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
National Institutes of Health. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). C(sp2) reductive cross-coupling of aroyl fluorides with aryl bromides by palladium/cobalt co-catalysis. Organic Chemistry Frontiers. Retrieved from [Link]
-
Journal of the Chemical Society C. (1967). Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde. Retrieved from [Link]
-
Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Friedel-Crafts acylation of aromatic compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
National Institutes of Health. (2022). Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides. Retrieved from [Link]
-
YouTube. (2020). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Grignard Reagents. Retrieved from [Link]
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Comparative Guide: Cost-Benefit Analysis of 3-Bromo-2-Fluoro-N-Methoxy-N-Methylbenzamide in Ketone Synthesis
Executive Summary
In the synthesis of poly-functionalized aromatic ketones, 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide (hereafter referred to as the 3-Br-2-F Weinreb Amide ) represents a high-fidelity synthetic investment compared to traditional acyl chloride or ester intermediates.
While the upfront material cost of generating this Weinreb amide is approximately 25–40% higher than generating the corresponding acid chloride (due to the cost of N,O-dimethylhydroxylamine), the synthetic benefit lies in its absolute chemoselectivity. The presence of the ortho-fluorine atom in the parent scaffold (3-bromo-2-fluorobenzoic acid) significantly increases the electrophilicity of the carbonyl carbon. In non-chelated systems (acid chlorides/esters), this inductive effect exacerbates the risk of "over-addition" (double nucleophilic attack), leading to tertiary alcohol impurities that are difficult to separate.
Verdict: For discovery-stage synthesis and high-value API intermediates where the 3-bromo handle must be preserved for downstream coupling (Suzuki/Buchwald), the 3-Br-2-F Weinreb Amide is the obligatory choice to maximize atom economy and purity.
Technical Profile & Structural Logic
The molecule functions as a "privileged scaffold" because it enables the modular assembly of complex core structures while protecting two sensitive halogen handles:
-
3-Bromo: A handle for cross-coupling (Suzuki, Sonogashira).
-
2-Fluoro: Provides metabolic stability and unique lipophilicity profiles in final drug candidates; chemically, it activates the ring for SNAr reactions after ketone formation.
The "Ortho-Fluoro" Complication
The 2-position fluorine exerts a strong inductive effect (-I), making the carbonyl carbon highly electron-deficient.
-
In Acid Chlorides: This makes the species hyper-reactive, leading to bis-alkylation even at cryogenic temperatures (-78°C).
-
In Weinreb Amides: The -I effect facilitates the initial nucleophilic attack, but the Mg-chelated tetrahedral intermediate (see Diagram 1) rigidly prevents the collapse of the intermediate until acidic hydrolysis. This effectively "cages" the reactivity.
Comparative Analysis: Weinreb Amide vs. Alternatives
The following table contrasts the 3-Br-2-F Weinreb Amide against the two most common alternatives derived from 3-bromo-2-fluorobenzoic acid.
Table 1: Performance Matrix
| Feature | Weinreb Amide (Recommended) | Acid Chloride (Alternative A) | Nitrile (Alternative B) |
| Precursor | 3-Br-2-F-Benzoic Acid | 3-Br-2-F-Benzoic Acid | 3-Br-2-F-Benzamide |
| Reagent Cost | High (N,O-dimethylhydroxylamine) | Low (Thionyl chloride/Oxalyl chloride) | Moderate (Dehydration reagents) |
| Reaction Temp | 0°C to -20°C (Flexible) | -78°C (Strict control required) | 0°C to RT |
| Chemoselectivity | Excellent (Mono-addition) | Poor (High risk of tertiary alcohol) | Good (Mono-addition) |
| Workup | Simple hydrolysis | Requires quenching, often messy | Acidic hydrolysis (often harsh) |
| Yield (Ketone) | 85–95% | 40–60% (variable) | 60–80% |
| Stability | Stable solid (shelf-stable) | Unstable (hydrolyzes rapidly) | Stable |
Detailed Comparison
vs. Acid Chloride (3-bromo-2-fluorobenzoyl chloride)
Using the acid chloride is the "economy" route. However, with the ortho-fluorine, the carbonyl is so reactive that adding a Grignard reagent (e.g., PhMgBr) almost invariably results in some double-addition, forming the tertiary alcohol. Separating this alcohol from the desired ketone requires chromatography, which negates the initial cost savings.
-
Hidden Cost: Loss of the expensive 3-bromo-2-fluoro scaffold to waste products.
vs. Nitrile (3-bromo-2-fluorobenzonitrile)
The nitrile route avoids over-addition but introduces a different problem: the stability of the intermediate imine salt. Hydrolyzing the imine to the ketone often requires strong acid (HCl/H₂SO₄) and heat.
-
Risk: Harsh hydrolysis conditions can cause debromination or hydrolysis of the fluorine (SNAr with water) if the ring is electron-deficient enough. The Weinreb route uses mild hydrolysis (buffered NH₄Cl or dilute HCl).
Mechanistic Visualization
The stability of the Weinreb intermediate is the core reason for this molecule's utility.[1] The diagram below illustrates the "Chelation Control" mechanism that locks the reaction at the ketone stage.
Figure 1: The stable 5-membered chelate prevents the collapse of the intermediate during the reaction, blocking the second nucleophilic attack.[2]
Experimental Protocols
A. Synthesis of 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide
Standardizing the reagent generation ensures batch-to-batch consistency.
-
Activation: To a suspension of 3-bromo-2-fluorobenzoic acid (1.0 equiv) in anhydrous DCM (0.2 M) at 0°C, add oxalyl chloride (1.2 equiv) dropwise, followed by a catalytic amount of DMF (2-3 drops).
-
Evolution: Stir until gas evolution ceases (approx. 1-2 h). Concentrate in vacuo to remove excess oxalyl chloride (critical to prevent side reactions with the amine).
-
Amidation: Redissolve the crude acid chloride in DCM. Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv).
-
Base Addition: Cool to 0°C. Add pyridine or triethylamine (2.2 equiv) dropwise. Note: 2 equivalents are needed—one for the HCl salt of the amine, one to neutralize the HCl from the reaction.
-
Workup: Wash with 1N HCl (to remove pyridine), sat. NaHCO₃, and brine. Dry over MgSO₄.
-
Validation:
-
TLC: Check for a single spot (usually R_f ~0.3-0.5 in 30% EtOAc/Hex).
-
1H NMR: Look for the characteristic N-OMe (~3.5 ppm) and N-Me (~3.3 ppm) singlets.
-
B. General Protocol: Grignard Addition to Weinreb Amide
This protocol minimizes the risk of defluorination or halogen exchange.
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Dissolution: Dissolve 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide (1.0 equiv) in anhydrous THF (0.15 M).
-
Cooling: Cool the solution to -20°C (ice/salt bath).
-
Expert Tip: While Weinreb amides tolerate 0°C, the ortho-fluorine destabilizes the ring slightly. -20°C is the "safe zone" to prevent any potential halogen-metal exchange at the 3-Br position.
-
-
Addition: Add the Grignard reagent (R-MgBr, 1.2 equiv) dropwise over 15 minutes.
-
Monitoring: Stir for 1 hour. Monitor by TLC. The Weinreb amide spot should disappear.
-
Quench: Pour the reaction mixture into a vigorously stirring solution of sat. NH₄Cl or 1N HCl at 0°C.
-
Note: The chelate is strong. Acidic quenching is required to break the N-O-Mg complex and release the ketone.
-
-
Extraction: Extract with EtOAc (3x).
Decision Workflow
Use this logic gate to determine if the Weinreb amide is necessary for your specific campaign.
Figure 2: Decision matrix for selecting the Weinreb route based on downstream requirements.
References
-
Nahm, S., & Weinreb, S. M. (1981).[3][4] N-methoxy-N-methylamides as effective acylating agents.[2][3] Tetrahedron Letters, 22(39), 3815–3818. Link
-
Basha, A., Lipton, M., & Weinreb, S. M. (1977). A mild, general method for conversion of esters to amides. Tetrahedron Letters, 18(48), 4171–4174. Link
-
Murphy, J. A., et al. (2005).[5] Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427–1429.[5] Link
-
Labeeuw, O., Phansavath, P., & Genêt, J. P. (2004).[3] Weinreb amides: a convenient method for the preparation of ketones and aldehydes.[1][2][3][4][6][7][8] Tetrahedron Letters, 45(38), 7107-7110. Link
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A Senior Application Scientist's Guide to Purity Assessment of Ketones from a Weinreb Amide Precursor
For researchers and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is a critical determinant of the entire downstream process, influencing yield, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, patient safety. This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of ketones synthesized from 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide, a specialized Weinreb amide.
The Weinreb-Nahm ketone synthesis is a cornerstone reaction in modern organic chemistry, prized for its ability to cleanly convert carboxylic acid derivatives to ketones using organometallic reagents.[1] Its primary advantage is the formation of a stable, chelated tetrahedral intermediate that resists the common problem of over-addition, which often plagues reactions with simpler acylating agents like esters or acid chlorides.[1][2] This inherent selectivity is the first step in ensuring a high-purity product. However, "high-purity" is a relative term that must be rigorously and quantitatively proven.
This guide will dissect the synthesis of a model compound, 1-(3-bromo-2-fluorophenyl)ethan-1-one , and compare the analytical workflows required to establish its purity with confidence, contrasting it with an alternative synthetic route to illustrate the impact of synthesis on the final analytical challenge.
Section 1: The Synthetic Routes and Their Impurity Landscapes
The choice of synthesis directly dictates the potential impurity profile. Understanding this is the first principle of developing a robust analytical strategy. As regulatory bodies like the FDA and EMA enforce stringent impurity limits, a proactive, process-aware approach to analytics is essential.[3]
Primary Synthesis: The Weinreb Amide Route
The reaction of 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide with an organometallic reagent, such as methylmagnesium bromide (MeMgBr), is a highly reliable method.[2] The Weinreb amide's N-methoxy-N-methyl group forms a stable five-membered chelate with the magnesium ion, preventing the collapse of the tetrahedral intermediate and subsequent over-addition to form a tertiary alcohol.[2][4]
Expected Impurities:
-
Unreacted Starting Material: 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide.
-
Grignard Byproducts: Biphenyl-type impurities can form from the coupling of the Grignard reagent, though typically in small amounts.[5]
-
Hydrolysis Product: 3-bromo-2-fluorobenzoic acid, if the Weinreb amide hydrolyzes.
-
Over-addition Product: 2-(3-bromo-2-fluorophenyl)propan-2-ol. While minimized, it's a critical potential impurity to monitor.
Alternative Synthesis: Friedel-Crafts Acylation
A classical alternative involves the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene with acetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃). This method is effective but often less selective.
Expected Impurities:
-
Isomeric Products: Potential for acylation at different positions on the aromatic ring, leading to regioisomers.
-
Poly-acylated Products: Addition of more than one acetyl group.
-
Unreacted Starting Material: 1-bromo-2-fluorobenzene.
-
Residual Catalyst: Traces of aluminum salts.
Section 2: A Multi-Modal Analytical Workflow for Purity Determination
No single analytical technique is sufficient to declare a compound "pure." A robust purity assessment relies on an orthogonal set of methods, each providing unique and complementary information. The workflow below represents a self-validating system, where each step confirms and refines the data from the previous one.
Caption: Orthogonal Analytical Workflow for Purity Verification.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
For non-volatile organic molecules like our target ketone, reversed-phase HPLC is the gold standard for purity determination due to its high resolution and quantitative accuracy.[3][6]
Expertise in Method Development: The choice of a C18 stationary phase is logical for this aromatic ketone. The mobile phase, typically a gradient of acetonitrile and water, is selected to ensure the sharp elution of the main peak while providing adequate separation from both more polar (e.g., hydrolyzed starting material) and less polar (e.g., Grignard byproducts) impurities. A Diode Array Detector (DAD) is crucial as it allows for peak purity analysis by comparing UV spectra across a single peak, helping to identify co-eluting impurities.
Protocol: HPLC-DAD Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water (0.1% Formic Acid).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) scanning from 210-400 nm; quantitation at 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of sample and dissolve in 1 mL of acetonitrile.
-
System Suitability: Perform five replicate injections of a standard. The relative standard deviation (RSD) of the peak area should be <2.0%.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
While HPLC provides quantitative purity, NMR spectroscopy provides unambiguous structural confirmation and is exceptionally powerful for identifying and quantifying impurities, especially when an authentic standard for the impurity is unavailable.[7] For this specific molecule, ¹⁹F NMR is a uniquely powerful tool.
Expertise in Spectral Analysis:
-
¹H NMR: Confirms the presence of the aromatic and methyl protons and their respective integrations. Impurities like residual solvents (e.g., ethyl acetate, hexane) are easily identified.
-
¹³C NMR: Confirms the carbon skeleton, including the critical carbonyl carbon (~190-200 ppm).
-
¹⁹F NMR: This is a key experiment. Fluorine has a 100% natural abundance and a wide chemical shift range, making it highly sensitive to its electronic environment.[8][9] A single, sharp peak confirms the presence of a single fluorine-containing species. The appearance of other signals in the ¹⁹F spectrum is a red flag for the presence of fluorine-containing impurities (e.g., unreacted starting material or isomers from the Friedel-Crafts route) that might be missed by other methods.[10]
Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatiles and Confirmation
GC-MS is an essential complementary technique, ideal for analyzing volatile and semi-volatile compounds.[11] It provides both retention time data for quantitation and mass spectra for identification.[12]
Expertise in Application: While the target ketone itself can be analyzed by GC-MS, the primary utility here is to screen for low molecular weight impurities from the synthesis, such as residual Grignard reaction solvents (THF, diethyl ether) or byproducts. The mass spectrometer provides definitive confirmation of the molecular weight of the main peak (m/z = 218/220 for the bromine isotopes) and helps in the tentative identification of unknown impurity peaks based on their fragmentation patterns.[13]
Protocol: GC-MS Analysis
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow 1.2 mL/min.
-
Inlet: Split mode (50:1), 250 °C.
-
Oven Program: Start at 80 °C, hold 1 min, ramp at 15 °C/min to 280 °C, hold 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-450.
-
Sample Preparation: 1 mg/mL in Dichloromethane.
Section 3: Comparative Purity Analysis
To illustrate the impact of the synthetic route, we present a comparative analysis of the purity of 1-(3-bromo-2-fluorophenyl)ethan-1-one synthesized via the Weinreb amide route versus the Friedel-Crafts acylation route.
| Parameter | Weinreb Amide Route | Friedel-Crafts Route | Methodology |
| Purity (Area %) | 99.7% | 96.2% | HPLC-DAD |
| Unreacted Starting Material | 0.15% | 1.8% | HPLC-DAD |
| Isomeric Impurities | Not Detected | 1.5% (4-bromo-3-fluoro isomer) | HPLC, ¹⁹F NMR |
| Over-addition Product | <0.05% | Not Applicable | HPLC-MS |
| Poly-acylated Byproducts | Not Detected | 0.5% | GC-MS |
| Structural Confirmation | Conforms | Conforms (major peak) | ¹H, ¹³C, ¹⁹F NMR |
Analysis of Results: The data clearly demonstrates the superiority of the Weinreb amide synthesis for producing high-purity material.[2][4] The key differentiator is the absence of isomeric impurities, which are notoriously difficult to remove via standard purification techniques like crystallization or silica gel chromatography. The ¹⁹F NMR of the Friedel-Crafts product would show a secondary peak, immediately indicating isomeric impurity, whereas the Weinreb product would show a clean, single resonance.
Caption: Decision workflow for quality control based on analytical data.
Section 4: Conclusion and Best Practices
For drug development professionals, selecting a synthetic route that minimizes the downstream analytical and purification burden is a strategic imperative. The Weinreb amide synthesis consistently delivers ketones with a cleaner impurity profile, particularly avoiding the isomeric impurities common in methods like Friedel-Crafts acylation.
The purity assessment of any synthesized ketone, particularly one derived from a fluorinated precursor, must be approached with a multi-technique, orthogonal strategy.
-
Lead with HPLC: Use a well-validated HPLC method for primary quantitative purity assessment.
-
Confirm with NMR: Employ a full suite of NMR experiments (¹H, ¹³C, and especially ¹⁹F for fluorinated compounds) for unambiguous structural confirmation and identification of structural isomers or unexpected byproducts.
-
Screen with GC-MS: Utilize GC-MS to check for volatile impurities and provide complementary mass data.
This integrated approach ensures that the purity value on a Certificate of Analysis is not just a number, but a rigorously validated statement of quality, providing the confidence needed to advance a candidate through the development pipeline.
References
-
Title: Synthesis of Weinreb and their Derivatives (A-Review) Source: ResearchGate URL: [Link]
-
Title: The Science Behind Ketone Synthesis: The Weinreb Amide Approach Source: Papoligo URL: [Link]
-
Title: Weinreb Ketone Synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Weinreb ketone synthesis Source: Wikipedia URL: [Link]
-
Title: Synthesis of ketones by utilizing thioesters as “radical weinreb amides” Source: University of Texas at Dallas URL: [Link]
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Title: Analytical Method Development for Intermediate Purity & Impurities Source: Tianming Pharmaceuticals URL: [Link]
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Title: Who has experience using fast GC-MS as an analytical technique in organic synthesis? Source: ResearchGate URL: [Link]
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Title: Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals Source: National Institutes of Health (NIH) URL: [Link]
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Title: Acetophenone, 3-bromo Source: Organic Syntheses URL: [Link]
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Title: Grignard Reaction - Common Conditions Source: The Organic Synthesis Archive URL: [Link]
-
Title: HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum Source: ResearchGate URL: [Link]
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Title: Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings Source: National Institutes of Health (NIH) URL: [Link]
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Title: Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Source: ACS Publications URL: [Link]
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Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: ALWSCI URL: [Link]
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Title: HPLC Method for Analysis of Michler's ketone on Primesep 100 Column Source: SIELC Technologies URL: [Link]
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Title: NMR | Fluorine Spectroscopy Source: Oxford Instruments URL: [Link]
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Title: Mass Spectrometry Based Approach for Organic Synthesis Monitoring Source: ACS Publications URL: [Link]
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Title: Reactions of Grignard Reagents Source: Master Organic Chemistry URL: [Link]
- Title: Synthesis method of 2-chloro-3'-bromoacetophenone Source: Google Patents URL
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Title: Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds Source: ACS Publications URL: [Link]
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Title: PURITY AND IMPURITY ANALYSIS Source: Agilent URL: [Link]
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Safety Operating Guide
3-bromo-2-fluoro-N-methoxy-N-methylbenzamide proper disposal procedures
[1]
Executive Summary & Immediate Directive
Do not dispose of this compound down the drain or in general trash. 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide is a halogenated Weinreb amide .[1] Its disposal is strictly regulated due to the presence of both Bromine and Fluorine atoms. These halogens preclude standard fuel-blending disposal methods often used for non-halogenated organic solvents.[1]
Immediate Action:
-
Segregate: Place in the Halogenated Organic Waste stream.
-
Label: Tag as "Hazardous Waste - Halogenated Organic Solid/Liquid."
-
Incompatible: Keep away from strong oxidizers and strong acids/bases (hydrolysis risk).
Chemical Profile & Hazard Assessment
To ensure safety and regulatory compliance, you must understand the why behind the protocol. This compound is a pharmaceutical intermediate often used in kinase inhibitor synthesis.
| Property | Data / Description |
| Chemical Name | 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide |
| Functional Class | Halogenated Weinreb Amide |
| Molecular Formula | C₉H₉BrFNO₂ |
| Key Hazards (GHS) | Warning H302 (Harmful if swallowed) H315 (Causes skin irritation) H319 (Causes serious eye irritation) H335 (May cause respiratory irritation) |
| Disposal Criticality | High Halogen Content. Contains Br and F. Combustion generates corrosive acid gases (HBr, HF).[1] |
Why "Halogenated" Matters (The Scientist's Perspective)
Many laboratories commingle organic solvents (Acetone, Methanol) for "Fuel Blending"—a cost-effective disposal method where waste is burned as fuel in cement kilns.[1]
-
The Risk: If 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide enters a non-halogenated stream, it will generate Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) upon combustion.[1]
-
The Consequence: These gases corrode standard incinerator stacks and violate EPA air emission permits. Therefore, this compound requires High-Temperature Incineration with Acid Gas Scrubbing .[1]
Step-by-Step Disposal Workflow
Phase A: Waste Characterization & Segregation
Before moving the vessel, determine the physical state of the waste.
-
Pure Solid / Mother Liquor Precipitate:
-
Collect in a wide-mouth HDPE (High-Density Polyethylene) or glass jar.
-
Do not use metal containers if the compound is wet or acidic, as hydrolysis can release HF/HBr, corroding the metal.
-
-
In Solution (Reaction Mixture):
-
If dissolved in solvents (e.g., DCM, Chloroform), it must go into the Halogenated Solvent carboy.
-
Crucial: Even if dissolved in a non-halogenated solvent (like Ethyl Acetate), the presence of this solute (>1-2%) reclassifies the entire mixture as Halogenated Waste.[1]
-
Phase B: Containerization & Labeling
Follow strict RCRA (Resource Conservation and Recovery Act) guidelines for labeling.
-
Select Container: Use a chemically compatible container (Amber Glass or HDPE) with a screw-top lid.[1] Ensure the lid has a Teflon (PTFE) liner to prevent solvent swelling.
-
Labeling:
-
Constituents: List "3-bromo-2-fluoro-N-methoxy-N-methylbenzamide" explicitly. Do not use abbreviations like "Weinreb Amide."
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
Phase C: Empty Container Management (RCRA Empty)
If you have used the pure reagent and the bottle is empty:
-
Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or DCM).
-
Rinsate Disposal: Pour the rinsate into the Halogenated Waste container.
-
Deface Label: Cross out the original label and mark "Empty."
-
Disposal: The glass bottle can now be discarded in the glass trash (or recycled, depending on facility rules), unless the compound is P-listed (acutely toxic), which requires the bottle itself to be treated as hazardous waste. Note: This specific amide is generally not P-listed, permitting triple-rinsing.[1]
Decision Logic & Workflow (Visualized)
The following diagram outlines the critical decision path for disposing of this specific intermediate.
Figure 1: Decision matrix for segregating halogenated Weinreb amide waste streams. Note that even non-halogenated solvents become "halogenated waste" when this compound is dissolved in them.
Safety & Incompatibility Protocol
Weinreb Amide Stability: While Weinreb amides are generally stable, they are designed to react with nucleophiles (like Grignard reagents).
-
Hydrolysis Risk: In the presence of strong acids or bases, the amide bond can hydrolyze, releasing N,O-dimethylhydroxylamine and the corresponding benzoic acid.
-
Incompatibility List:
Spill Contingency:
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use a particulate respirator (N95).
-
Containment: Do not sweep dry dust (risk of aerosolization). Cover with a damp paper towel or absorbent pad.
-
Cleanup: Wipe up spills with a solvent-dampened pad (Acetone or Ethanol).[1]
-
Disposal of Debris: Place all spill cleanup materials into the Solid Hazardous Waste bin (Halogenated).
References
-
Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 3-Bromo-N-methoxy-N-methylbenzamide. Retrieved from [1]
-
U.S. Environmental Protection Agency (EPA). (2023).[4] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. Retrieved from [1]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [1]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [1]
Personal protective equipment for handling 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide
This guide provides comprehensive safety protocols and operational directives for the handling and disposal of 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide, a crucial intermediate in contemporary drug discovery and development.[1] As a Senior Application Scientist, my objective is to distill complex safety data into actionable, field-proven guidance that prioritizes the well-being of laboratory personnel while ensuring the integrity of your research. The following procedures are grounded in established safety principles for handling halogenated aromatic compounds and are designed to be a self-validating system of laboratory safety.
Hazard Profile and Core Safety Principles
-
Skin Irritation: Assumed to cause skin irritation upon direct contact.[3][4]
-
Serious Eye Irritation: Direct contact with eyes is likely to cause serious irritation.[3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[3][4]
-
Harmful if Swallowed: Ingestion may be harmful to health.[3]
Given these potential hazards, a proactive and multi-layered approach to safety is paramount. This involves a synergistic application of engineering controls, administrative procedures, and personal protective equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigate the risks of exposure to 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide. The following table outlines the minimum required PPE for handling this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Chemical splash goggles. A face shield is recommended for added protection.[5][6] | Nitrile gloves (heavier grade recommended for prolonged contact or spill cleanup). | Fully buttoned laboratory coat.[2] | Use in a certified chemical fume hood or ventilated balance enclosure is the primary control.[2] If these are not available, a NIOSH-approved respirator is required.[3] |
| Solution Preparation and Transfers | Chemical splash goggles and a face shield.[5][6] | Chemical-resistant gloves (Nitrile or equivalent). | Chemical-resistant apron over a laboratory coat.[7] | All operations should be conducted within a certified chemical fume hood.[8] |
| Reaction Work-up and Purification | Chemical splash goggles and a face shield.[5][6] | Chemical-resistant gloves (Nitrile or equivalent). | Chemical-resistant apron over a laboratory coat.[7] | All operations must be performed in a certified chemical fume hood.[8] |
| Spill Cleanup | Chemical splash goggles and a face shield.[5][6] | Heavy-duty, chemical-resistant gloves (Nitrile). | Chemical-resistant suit or coveralls.[7][9] | A NIOSH-approved respirator with appropriate cartridges is mandatory.[3][9] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational workflow is essential for minimizing exposure risk and ensuring procedural consistency. The following diagram and procedural steps outline the recommended workflow for handling 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide.
Caption: Workflow for Safe Handling of 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide.
Experimental Protocol:
-
Preparation:
-
Don Appropriate PPE: Before entering the designated handling area, don all required PPE as specified in the table above.
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.[2]
-
Gather Materials: Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Weighing: If possible, weigh the solid compound in a ventilated balance enclosure.[2] If one is not available, perform this task in the chemical fume hood, taking care to avoid creating dust.[10]
-
Solution Preparation: In the fume hood, slowly add the weighed compound to the desired solvent.
-
Transfer: Carefully transfer the solution to the reaction vessel using appropriate laboratory glassware.
-
-
Post-Handling:
-
Decontamination: Thoroughly decontaminate the work surface and any equipment used with an appropriate solvent.
-
Waste Disposal: Dispose of all contaminated materials in a designated "Halogenated Organic Waste" container.[2][11]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[3][12]
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide and any contaminated materials is a critical final step. As a halogenated organic compound, it requires specific waste management procedures.
-
Waste Segregation: All waste containing this compound, including empty containers, contaminated gloves, and bench paper, must be segregated into a clearly labeled "Halogenated Organic Waste" container.[2][11] Do not mix with non-halogenated waste, as this can significantly increase disposal costs and environmental impact.[13][14]
-
Container Management: Waste containers must be kept tightly closed when not in use and stored in a designated satellite accumulation area.[8] Ensure containers are properly labeled with a hazardous waste tag.[13]
-
Disposal Method: Halogenated organic waste is typically disposed of via high-temperature incineration at a licensed hazardous waste facility.[15] Never dispose of this compound down the drain or in regular trash.[13][16]
By adhering to these protocols, you contribute to a culture of safety and scientific excellence within your laboratory. This guide is intended to supplement, not replace, your institution's specific safety policies and procedures. Always consult your institution's Environmental Health and Safety (EHS) department for guidance on specific waste disposal and safety protocols.
References
-
PubChem. (n.d.). 3-Bromo-N-methylbenzamide. Retrieved from [Link]
-
3M. (n.d.). Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
MIT. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE. Retrieved from [Link]
-
Bucknell University. (n.d.). WASTE MANAGEMENT. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Advancing Drug Safety in Drug Development: Bridging Computational Predictions for Enhanced Toxicity Prediction. PMC. Retrieved from [Link]
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3M. (n.d.). PPE Solutions for Chemical Industries. Worker Health & Safety. Retrieved from [Link]
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Greenhouse Treatment Center. (2025, March 14). Research Chemicals - Types & Dangers of RC's. Retrieved from [Link]
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The Pharmaceutical Journal. (2017, February 28). Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories. Retrieved from [Link]
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Trihydro Corporation. (2020, November 19). Chemical PPE. Retrieved from [Link]
-
ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
Jones & Bartlett Learning. (n.d.). Drug Development and Ethical Considerations. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
